3-Methylpyrazine-2-carboxamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-5(6(7)10)9-3-2-8-4/h2-3H,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJXEZJUDFRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551839 | |
| Record name | 3-Methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104893-52-9 | |
| Record name | 3-Methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Preliminary In Vitro Evaluation of 3-Methylpyrazine-2-carboxamide
Introduction
Pyrazine and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyrazine ring is a key structural motif in numerous natural and synthetic compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3] 3-Methylpyrazine-2-carboxamide, a derivative of this versatile scaffold, holds promise as a potential therapeutic agent. This technical guide provides a comprehensive framework for the preliminary in vitro evaluation of 3-Methylpyrazine-2-carboxamide, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are intended to provide a robust initial assessment of the compound's biological activity and guide further investigation.
Compound Profile: 3-Methylpyrazine-2-carboxamide
Chemical Structure:
-
IUPAC Name: 3-methylpyrazine-2-carboxamide
-
Molecular Formula: C₆H₇N₃O
-
Molecular Weight: 137.14 g/mol
-
CAS Number: 5521-55-1
Synthesis and Characterization:
The synthesis of pyrazine carboxamide derivatives can be achieved through various established chemical routes. A common approach involves the amidation of a corresponding pyrazine carboxylic acid or its ester.[4] For instance, 3-aminopyrazine-2-carboxylic acid can be converted to its methyl ester via Fisher esterification, followed by aminolysis to yield the desired carboxamide.[4] Alternatively, coupling agents like 1,1'-carbonyldiimidazole (CDI) can be employed to activate the carboxylic acid for subsequent reaction with an amine.[4] Microwave-assisted synthesis has also been shown to be an efficient method for producing pyrazine carboxamide derivatives, often resulting in higher yields and shorter reaction times.[5][6]
Following synthesis, comprehensive characterization of 3-Methylpyrazine-2-carboxamide is crucial to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the amide carbonyl.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[6]
In Vitro Evaluation Workflow
The preliminary in vitro evaluation of a novel compound like 3-Methylpyrazine-2-carboxamide should follow a logical progression, starting with an assessment of its intrinsic toxicity to mammalian cells, followed by screening for specific biological activities. This guide will focus on three key areas of investigation suggested by the known activities of related pyrazine derivatives: cytotoxicity, antimicrobial activity, and anti-inflammatory potential.
Figure 1: A proposed workflow for the in vitro evaluation of 3-Methylpyrazine-2-carboxamide.
Cytotoxicity Assessment
Rationale: Before evaluating the specific biological activities of 3-Methylpyrazine-2-carboxamide, it is essential to determine its inherent toxicity to mammalian cells. This provides a therapeutic window and helps to distinguish between targeted pharmacological effects and non-specific cytotoxicity. The MTT and XTT assays are widely used colorimetric methods for assessing cell viability.[7][8][9] These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product.[7][8]
MTT/XTT Assay Protocol
-
Cell Culture:
-
Compound Treatment:
-
Prepare a stock solution of 3-Methylpyrazine-2-carboxamide in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in cell culture medium.
-
Replace the medium in the 96-well plate with the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubate for 24-72 hours.
-
-
MTT/XTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) solution to each well.[7][8]
-
Incubate for a specified period (typically 2-4 hours) to allow for formazan formation.
-
-
Data Acquisition:
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Figure 2: Workflow for the MTT/XTT cytotoxicity assay.
Illustrative Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | 24 | >100 |
| 48 | 85.3 | |
| 72 | 62.1 | |
| A549 | 24 | >100 |
| 48 | 92.7 | |
| 72 | 75.4 |
Antimicrobial Activity Assessment
Rationale: Pyrazine derivatives, including the well-known antitubercular drug pyrazinamide, have demonstrated significant antimicrobial activity.[10][11][12] Therefore, it is prudent to evaluate 3-Methylpyrazine-2-carboxamide for its potential to inhibit the growth of various pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard in vitro assays to quantify the antimicrobial potency of a compound.[13][14][15][16]
MIC and MBC Assay Protocol
-
Microorganism Preparation:
-
Culture the selected bacterial or fungal strains overnight in the appropriate broth medium.
-
Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Broth Microdilution for MIC:
-
In a 96-well plate, prepare serial dilutions of 3-Methylpyrazine-2-carboxamide in the broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[13][16][17]
-
-
MBC Determination:
Figure 3: Workflow for MIC and MBC antimicrobial assays.
Illustrative Antimicrobial Data
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 64 | 128 |
| Escherichia coli | 128 | >256 |
| Candida albicans | 128 | 256 |
| Mycobacterium smegmatis | 32 | 64 |
Anti-inflammatory Activity Assessment
Rationale: Chronic inflammation is implicated in a wide range of diseases, and many pyrazine derivatives have been reported to possess anti-inflammatory properties.[1] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO).[18][19][20][21] The Griess assay provides a simple and sensitive method for measuring nitrite, a stable breakdown product of NO.[18][20][22]
Nitric Oxide Inhibition Assay Protocol
-
Cell Culture:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of 3-Methylpyrazine-2-carboxamide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition by the compound.
-
Figure 4: Workflow for the nitric oxide inhibition assay.
Illustrative Anti-inflammatory Data
| Compound Concentration (µM) | NO Production (% of LPS Control) |
| 0 (LPS only) | 100 |
| 1 | 95.2 |
| 10 | 78.6 |
| 50 | 45.1 |
| 100 | 22.9 |
Potential Mechanism of Action: Insights from Related Compounds
The antitubercular drug pyrazinamide is a pro-drug that is converted to its active form, pyrazinoic acid, within the mycobacterium.[11][23] Pyrazinoic acid is thought to disrupt membrane potential and inhibit fatty acid synthase I.[11][12] While the exact mechanism of 3-Methylpyrazine-2-carboxamide is yet to be elucidated, it may share some mechanistic features with other pyrazine derivatives. For instance, in the context of anti-inflammatory activity, it could potentially inhibit signaling pathways involved in the expression of pro-inflammatory genes, such as the NF-κB pathway.
Figure 5: A hypothetical signaling pathway for the anti-inflammatory action of 3-Methylpyrazine-2-carboxamide.
Conclusion
This technical guide outlines a systematic and robust approach for the preliminary in vitro evaluation of 3-Methylpyrazine-2-carboxamide. The described methodologies for assessing cytotoxicity, antimicrobial activity, and anti-inflammatory potential provide a solid foundation for characterizing the biological profile of this compound. The results from these assays will be instrumental in guiding future research, including more in-depth mechanistic studies and in vivo efficacy testing. The versatility of the pyrazine scaffold suggests that 3-Methylpyrazine-2-carboxamide is a promising candidate for further drug discovery and development efforts.
References
-
Zhao, S., Wang, L., Wang, J., Wang, C., Zheng, S., Fu, Y., Li, Y., Chen, W.-D., Hou, R., Yang, D., & Wang, Y.-D. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry, 13(3), 336-347. [Link]
-
Wang, L., Zhao, S., Wang, J., Wang, C., Zheng, S., Fu, Y., Li, Y., Chen, W.-D., Hou, R., Yang, D., & Wang, Y.-D. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(3), 2345-2366. [Link]
-
Jand'ourek, O., Vávrová, K., Vytlašová, J., Vinšová, J., & Doležal, M. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(3), 449. [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Doležal, M., Zitko, J., Jand'ourek, O., & Kollár, P. (2016). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 21(10), 1341. [Link]
-
Durham University. (2018). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses. [Link]
-
Krajčovičová, M., Slaninová, J., & Kašpárková, J. (2017). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 13(Suppl 3), S529–S534. [Link]
-
Doležal, M., Zitko, J., Jand'ourek, O., & Kollár, P. (2016). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 21(10), 1341. [Link]
-
Zitko, J., Servusová, B., Jand'ourek, O., & Doležal, M. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 496. [Link]
-
Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [Link]
-
Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In eBook. [Link]
-
Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4), 10.1128/microbiolspec.MGM2-0023-2013. [Link]
-
Maniyam, A., Mohtar, N., & Perumal, V. (2016). In Vitro Nitric Oxide Scavenging and Anti-inflammatory Activities of Different Solvent Extracts of Various Parts of Musa paradisiaca. Journal of Pharmacy & Bioallied Sciences, 8(3), 200–205. [Link]
-
Li, Y., Wang, Y., & Wang, J. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7401. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Nitric oxide detection methods in vitro and in vivo. Methods in Molecular Biology, 411, 57-72. [Link]
-
BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. [Link]
-
Yulizar, Y., & Wibowo, A. H. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Ebadi, A. (2018). Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged two-dimensional polymeric copper(ii) complex. Revue Roumaine de Chimie, 63(10), 897-902. [Link]
-
ResearchGate. (n.d.). Nitric oxide (NO) scavenging assay, following Griess reagent method.... [Link]
-
Wikipedia. (n.d.). Pyrazinamide. [Link]
-
Twarużek, M., Zastempowska, E., Soszczyńska, E., & Ałtyn, I. (2016). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica, 12, 19-25. [Link]
-
Taher, M., Ghani, M. A., & Susanti, D. (2012). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Makara Journal of Science, 16(2), 143-147. [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
-
Patsnap. (n.d.). What is the mechanism of Pyrazinamide?. [Link]
-
Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4), MGM2-0023-2013. [Link]
-
Bahiense, J. B., Marques, F. M., Figueira, M. M., Vargas, T. S., & de Almeida, P. D. O. (2017). Potential anti-inflammatory, antioxidant and antimicrobial activities of Sambucus australis. Pharmaceutical Biology, 55(1), 991–997. [Link]
-
Kumar, A., Kumar, A., & Sharma, G. (2014). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1339-1350. [Link]
-
Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
Dr. Oracle. (n.d.). What is the mechanism of action (MOA) of Pyrazinamide?. [Link]
-
The Good Scents Company. (n.d.). methyl pyrazine carboxylate. [Link]
Sources
- 1. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. measurlabs.com [measurlabs.com]
- 10. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 16. emerypharma.com [emerypharma.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 3-Methylpyrazine-2-carboxamide Analogs
Introduction: The Significance of the Pyrazine Scaffold in Antitubercular Drug Discovery
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, necessitating the development of novel therapeutic agents to combat emerging drug resistance.[1][2] The pyrazine-2-carboxamide scaffold is a cornerstone of modern TB therapy, with its most prominent member, pyrazinamide (PZA), being a first-line drug critical for shortening treatment duration from nine to six months.[3][4] PZA's unique ability to eliminate semi-dormant or "persister" bacilli, which are not effectively killed by other drugs, underscores its importance in the combination therapy regimen.[5]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-methylpyrazine-2-carboxamide analogs, a class of compounds that builds upon the foundational pyrazinamide structure. We will delve into the mechanistic underpinnings of their activity, explore the consequences of systematic structural modifications, and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers and drug development professionals dedicated to advancing the fight against tuberculosis.
The Pro-drug Conundrum: Mechanism of Action and Resistance
A deep understanding of the SAR of any compound class begins with its mechanism of action. Pyrazinamide is a pro-drug, meaning it is inactive until converted to its bactericidal form, pyrazinoic acid (POA), within the mycobacterium.[6][7]
Activation Pathway:
-
Uptake: PZA passively diffuses into the Mtb bacillus.[8]
-
Conversion: The bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes the amide bond of PZA to form POA.[7][9][10]
-
Accumulation: In the acidic environment of tuberculous lesions (e.g., granulomas), POA is protonated to form pyrazinoic acid (HPOA).[6][8][11] This neutral form can readily diffuse back into the bacillus, where it gets trapped and accumulates, leading to cytoplasmic acidification and disruption of cellular processes.[6][8]
Recent research has identified that POA's primary target is the enzyme PanD, a crucial component in the biosynthesis of coenzyme A.[9][10] POA induces the targeted degradation of PanD, leading to metabolic collapse.[9][10] Other proposed targets include the ribosomal protein S1 (RpsA), which is involved in trans-translation, a process essential for rescuing stalled ribosomes.[5][8]
Mechanisms of Resistance: The predominant mechanism of resistance to PZA involves mutations in the pncA gene.[5][7][8][12][13] These mutations lead to a loss or reduction of PZase activity, preventing the conversion of PZA to its active POA form.[7][13] Mutations in the target genes, such as rpsA and panD, have also been identified in some PZA-resistant strains.[5][8]
Caption: Mechanism of action and resistance of Pyrazinamide.
Systematic SAR Exploration of the 3-Methylpyrazine-2-carboxamide Scaffold
The goal of SAR studies on this scaffold is to design new analogs that can potentially overcome resistance, exhibit enhanced potency, and possess favorable pharmacokinetic properties. The core structure can be divided into three key regions for modification: the pyrazine ring, the carboxamide linker, and the N-substituent.
Sources
- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 7. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 12. dovepress.com [dovepress.com]
- 13. journals.asm.org [journals.asm.org]
3-Methylpyrazine-2-carboxamide: A Technical Guide to Investigating its Potential as a Novel Antimicrobial Agent
Preamble: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to the discovery and development of new therapeutic agents. The pyrazine scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] A prime example is Pyrazinamide, a first-line antitubercular drug, which underscores the potential of this chemical class.[2] This technical guide delineates a comprehensive research and development framework for the systematic evaluation of a promising, yet underexplored analog: 3-Methylpyrazine-2-carboxamide , as a potential broad-spectrum antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, providing a robust scientific rationale and detailed experimental workflows to unlock the therapeutic potential of this compound.
Scientific Rationale and Hypothesis
The core hypothesis of this proposed investigation is that the introduction of a methyl group at the 3-position of the pyrazine-2-carboxamide core will modulate the electronic and steric properties of the molecule, potentially enhancing its antimicrobial efficacy and expanding its spectrum of activity beyond that of its parent compounds. Numerous studies on substituted pyrazine carboxamides have demonstrated that even minor structural modifications can significantly impact their biological activity.[3][4][5] For instance, the addition of various substituents has been shown to yield compounds with potent activity against Mycobacterium tuberculosis, other bacterial species, and pathogenic fungi.[5][6][7]
The rationale for focusing on 3-Methylpyrazine-2-carboxamide is threefold:
-
Structural Analogy to a Proven Drug: Its close structural relationship to Pyrazinamide suggests a potential for a similar mechanism of action, particularly against mycobacteria, while the methyl substitution could alter its activity profile against other pathogens.
-
Synthetic Tractability: The synthesis of pyrazine carboxamides is well-established, allowing for a straightforward and efficient production of the target compound for screening purposes.[7][8][9]
-
Favorable Physicochemical Properties: The addition of a methyl group is anticipated to subtly increase the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.
Synthesis and Characterization of 3-Methylpyrazine-2-carboxamide
A robust and scalable synthetic route is paramount for the successful evaluation of any new chemical entity. Based on established literature precedents for the synthesis of pyrazine carboxamides, the following two-step protocol is proposed.[7][10]
Proposed Synthetic Protocol:
-
Step 1: Esterification of 3-Methylpyrazine-2-carboxylic acid.
-
To a solution of 3-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 3-methylpyrazine-2-carboxylate.
-
-
Step 2: Amidation of the Methyl Ester.
-
Dissolve the methyl 3-methylpyrazine-2-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol (20 volumes).
-
Stir the reaction mixture in a sealed vessel at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 3-Methylpyrazine-2-carboxamide.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
-
Characterization:
The structure and purity of the synthesized 3-Methylpyrazine-2-carboxamide will be unequivocally confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
In Vitro Antimicrobial Activity Profiling
A comprehensive evaluation of the antimicrobial spectrum of 3-Methylpyrazine-2-carboxamide is the cornerstone of this investigation. The following tiered screening approach will be employed to determine its inhibitory and cidal activity against a panel of clinically relevant microorganisms.
Primary Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, will be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Incubate the broth culture at the appropriate temperature and time to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 3-Methylpyrazine-2-carboxamide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under the appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
Following the determination of the MIC, the MBC or MFC will be determined to assess the cidal activity of the compound.
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth, aliquot a small volume (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates under the appropriate conditions to allow for the growth of any surviving microorganisms.
-
-
Determination of MBC/MFC:
-
The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Proposed Panel of Test Microorganisms:
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Escherichia coli | Candida albicans |
| Streptococcus pneumoniae | Pseudomonas aeruginosa | Cryptococcus neoformans |
| Enterococcus faecalis | Klebsiella pneumoniae | Aspergillus fumigatus |
| Bacillus subtilis | Acinetobacter baumannii | Trichophyton mentagrophytes[5] |
Safety and Toxicological Profile: In Vitro Cytotoxicity Assessment
A critical aspect of early-stage drug discovery is the evaluation of the potential toxicity of a lead compound to mammalian cells. The in vitro cytotoxicity of 3-Methylpyrazine-2-carboxamide will be assessed using a standard MTT assay on a human cell line.
Detailed Protocol for MTT Cytotoxicity Assay:
-
Cell Culture:
-
Culture a suitable human cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-Methylpyrazine-2-carboxamide in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on the well-documented mechanism of its analog, Pyrazinamide, and the broader understanding of pyrazine derivatives' biological activities, we can postulate several potential mechanisms of action for 3-Methylpyrazine-2-carboxamide.
Disruption of Cellular Energetics and Membrane Potential
Similar to Pyrazinamide, which is converted to pyrazinoic acid and disrupts the membrane potential and energy production in M. tuberculosis, 3-Methylpyrazine-2-carboxamide may undergo a similar bioactivation.[2] The resulting acidic metabolite could accumulate within the microbial cell, leading to a collapse of the proton motive force and subsequent cell death.
Inhibition of Essential Biosynthetic Pathways
Pyrazine derivatives have been shown to interfere with various biosynthetic pathways. A plausible target for 3-Methylpyrazine-2-carboxamide could be fatty acid synthesis, a pathway that is essential for maintaining the integrity of the microbial cell membrane.
Interaction with Microbial DNA and/or Proteins
The planar aromatic nature of the pyrazine ring suggests the possibility of intercalation with microbial DNA, thereby inhibiting replication and transcription. Alternatively, the compound could bind to and inhibit the function of essential microbial enzymes.
Visualizing the Path Forward: Experimental Workflows and Proposed Mechanisms
To clearly delineate the proposed research plan and the hypothesized mechanisms of action, the following diagrams are provided.
Figure 1: A proposed experimental workflow for the evaluation of 3-Methylpyrazine-2-carboxamide.
Figure 2: Hypothesized molecular targets and mechanisms of action for 3-Methylpyrazine-2-carboxamide.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous framework for the investigation of 3-Methylpyrazine-2-carboxamide as a potential novel antimicrobial agent. While direct evidence of its antimicrobial activity is currently lacking in the public domain, the strong precedent set by its structural analogs, particularly Pyrazinamide and other substituted pyrazine carboxamides, provides a compelling rationale for its evaluation. The detailed experimental protocols for synthesis, antimicrobial profiling, and cytotoxicity assessment provided herein offer a clear roadmap for researchers to undertake this important work.
Should 3-Methylpyrazine-2-carboxamide demonstrate promising antimicrobial activity and a favorable safety profile, future research should focus on:
-
Lead Optimization: Synthesis and evaluation of a focused library of analogs to improve potency and selectivity.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular target(s) and mechanism(s) of action.
-
In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of infection.
The exploration of novel chemical scaffolds is a critical endeavor in the fight against antimicrobial resistance. 3-Methylpyrazine-2-carboxamide represents a promising starting point for the development of a new generation of antimicrobial therapeutics.
References
- Doležal, M., et al. (2012).
- Jampílek, J., et al. (2015). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 20(9), 16950-16973.
- Kavková, K., et al. (2017).
- Klimešová, V., et al. (2011). Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 16(8), 6434-6453.
- Peterson, N. D., et al. (2015). Pyrazinamide resistance is not associated with a loss of membrane potential in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 59(1), 591-593.
- Pauk, K., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2809.
- Servusová, B., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of Antimycobacterial Activity. Molecules, 17(11), 13183-13198.
- Sharma, R., et al. (2010). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of the Serbian Chemical Society, 75(12), 1649-1656.
- Singh, N., et al. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. E-Journal of Chemistry, 6(S1), S419-S424.
- Slaninová, J., et al. (2016). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 21(10), 1332.
- Tewatia, N., et al. (2011).
- Votruba, I., et al. (2017).
- Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 5. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
High-Yield Synthesis of 3-Methylpyrazine-2-carboxamide: An Application Note
Introduction
3-Methylpyrazine-2-carboxamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and high-yield synthesis a topic of significant interest to researchers in drug discovery and development. This application note provides a detailed, two-step protocol for the high-yield synthesis of 3-Methylpyrazine-2-carboxamide, commencing with the selective oxidation of 2,3-dimethylpyrazine to 3-methylpyrazine-2-carboxylic acid, followed by a highly efficient amidation reaction. The methodologies presented herein are designed to be robust, scalable, and reproducible, providing a reliable pathway to this valuable building block.
Overall Synthetic Strategy
The synthesis is approached in two distinct stages, as illustrated in the workflow diagram below. The initial step involves the selective oxidation of one of the methyl groups of commercially available 2,3-dimethylpyrazine. This is a critical transformation that requires careful control of reaction conditions to achieve mono-oxidation and prevent over-oxidation to the dicarboxylic acid. The subsequent step is the amidation of the resulting 3-methylpyrazine-2-carboxylic acid to the target carboxamide. For this transformation, a modern and highly efficient coupling agent is employed to ensure a high conversion rate and yield.
Caption: Overall synthetic workflow for 3-Methylpyrazine-2-carboxamide.
Part 1: Selective Oxidation of 2,3-Dimethylpyrazine
Scientific Rationale
The selective oxidation of one methyl group in 2,3-dimethylpyrazine presents a synthetic challenge due to the similar reactivity of the two methyl groups. Potassium permanganate (KMnO4) is a powerful and cost-effective oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids.[1][2] The key to achieving mono-oxidation lies in the careful control of stoichiometry and reaction temperature. By using a slight excess of KMnO4 and maintaining a controlled temperature, the reaction can be guided to favor the formation of the mono-carboxylic acid. The reaction proceeds via a complex mechanism involving the formation of a manganese ester intermediate.[2] Acidic workup is necessary to protonate the carboxylate salt and facilitate the precipitation of the carboxylic acid product. A similar strategy has been successfully employed for the synthesis of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine.[3][4]
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,3-Dimethylpyrazine | C6H8N2 | 108.14 | 10.8 g | 0.1 |
| Potassium Permanganate | KMnO4 | 158.03 | 17.4 g | 0.11 |
| Sulfuric Acid (conc.) | H2SO4 | 98.08 | As required | - |
| Sodium Bicarbonate | NaHCO3 | 84.01 | As required | - |
| Water | H2O | 18.02 | ~500 mL | - |
| Dichloromethane | CH2Cl2 | 84.93 | As required | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.8 g (0.1 mol) of 2,3-dimethylpyrazine in 200 mL of water.
-
Oxidation: Slowly add 17.4 g (0.11 mol) of potassium permanganate in small portions to the stirred solution over a period of 2 hours, maintaining the reaction temperature between 30-40 °C using a water bath.
-
Reaction Monitoring: After the addition is complete, continue stirring at 40 °C for an additional 4 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with 50 mL of hot water.
-
Acidification: Combine the filtrates and cool in an ice bath. Slowly add concentrated sulfuric acid with stirring until the pH of the solution is approximately 3-4.
-
Isolation: A white precipitate of 3-methylpyrazine-2-carboxylic acid will form. Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Purification (Optional): The crude product can be recrystallized from a mixture of ethanol and water to yield a product of higher purity.
Expected Yield: 65-75%
Part 2: High-Yield Amidation of 3-Methylpyrazine-2-carboxylic acid
Scientific Rationale
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. While several methods exist, the use of modern coupling agents offers significant advantages in terms of yield, reaction time, and mildness of conditions. Propylphosphonic anhydride (T3P®) is a highly effective coupling reagent for amide bond formation.[5] It activates the carboxylic acid by forming a mixed anhydride, which is then readily attacked by an amine nucleophile.[5] The byproducts of this reaction are water-soluble phosphonic acids, which simplifies the purification of the final product. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acids formed during the reaction. Ammonium chloride serves as the source of ammonia for the formation of the primary amide. This method has been shown to be highly efficient for the amidation of a similar substrate, 5-methylpyrazine-2-carboxylic acid, with reported yields of up to 80%.[5]
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | 138.12 | 6.9 g | 0.05 |
| Propylphosphonic anhydride (T3P®) | (C3H7PO2)3 | 318.18 | 17.5 g | 0.055 |
| Diisopropylethylamine (DIPEA) | C8H19N | 129.24 | 19.4 g | 0.15 |
| Ammonium Chloride | NH4Cl | 53.49 | 2.94 g | 0.055 |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 100 mL | - |
| Ethyl Acetate | C4H8O2 | 88.11 | As required | - |
| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | As required | - |
| Brine | NaCl(aq) | - | As required | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend 6.9 g (0.05 mol) of 3-methylpyrazine-2-carboxylic acid and 2.94 g (0.055 mol) of ammonium chloride in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add 19.4 g (0.15 mol) of diisopropylethylamine (DIPEA) to the suspension and stir for 10 minutes at room temperature.
-
Addition of Coupling Agent: Slowly add 17.5 g (0.055 mol) of propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate) to the reaction mixture dropwise over 15 minutes, maintaining the temperature below 30 °C with a water bath.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 3-methylpyrazine-2-carboxamide.
Expected Yield: 80-90%
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| 3-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | 138.12 | White to off-white solid | 65-75 |
| 3-Methylpyrazine-2-carboxamide | C6H7N3O | 137.14 | White to pale yellow solid | 80-90 |
Conclusion
This application note details a reliable and high-yielding two-step synthesis of 3-Methylpyrazine-2-carboxamide. The selective oxidation of 2,3-dimethylpyrazine provides the necessary carboxylic acid intermediate in good yield, and the subsequent T3P-mediated amidation proceeds with high efficiency. This protocol offers a practical and scalable solution for researchers and drug development professionals requiring access to this important synthetic building block.
References
-
Selenium dioxide (SeO2) - Riley oxidation. AdiChemistry. [Link]
- Yusnelti, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
- Manjunatha, M., et al. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 1545-1557.
- Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1155581C.
- Shul’pin, G. B., et al. (2007). Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent.
-
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]
-
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]
- McKay, S. E., et al. (2001). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide.
- Zhu, F., et al. (2010). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 76(23), 7941-7949.
- Terasawa, Y., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619.
- Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permangan
-
2,3-Dimethylpyrazine. PubChem. [Link]
- Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. CN100999502A.
- Lang, R., et al. (2019). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 67(20), 5734-5742.
-
Oxidizing Property of KMnO4 in Acidic Medium - D and F Block Elements. Ekeeda. [Link]
-
Reactions of Potassium Permanganate KMnO4 with N2H4 & C2H4. AKSC. [Link]
- Trachtenberg, E. N. (1969). Reactions of Selenium Dioxide with Olefins. Journal of the American Chemical Society, 91(15), 4280-4281.
-
Pyrazine derivatives. JECFA Food Additives Series 48. [Link]
-
Riley oxidation. Wikipedia. [Link]
-
Reaction | Use And Mechanism of Selenium dioxide | SeO2. Navin Joshi. [Link]
-
2,3-dimethyl pyrazine. The Good Scents Company. [Link]
- Tan, K.-L., et al. (2016). β-Elemene derivatives produced from SeO2 - mediated oxidation reaction. Chemistry Central Journal, 10, 56.
- Adams, T. B., et al. (2005). Safety Assessment of 2-ethyl-3,(5 or 6) Dimethylpyrazine as a Food Ingredient. Food and Chemical Toxicology, 43(3), 427-436.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. journals.asm.org [journals.asm.org]
- 4. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 5. rjpbcs.com [rjpbcs.com]
Application Note: Quantitative Analysis of 3-Methylpyrazine-2-carboxamide
A Senior Application Scientist's Guide to Robust Analytical Methods and Validation
Introduction and Scope
3-Methylpyrazine-2-carboxamide is a heterocyclic organic compound structurally related to pyrazinamide, a cornerstone drug in the treatment of tuberculosis. The pyrazine ring is a key scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Consequently, the accurate and precise quantification of 3-Methylpyrazine-2-carboxamide is critical in various stages of drug development and manufacturing. This includes its determination as a potential process impurity in active pharmaceutical ingredients (APIs), a degradation product in stability studies, or a metabolite in pharmacokinetic research.
This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the development and validation of robust analytical methods for the quantification of 3-Methylpyrazine-2-carboxamide. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols herein are designed as robust starting points, grounded in established chromatographic principles and regulatory expectations.
Physicochemical Properties of 3-Methylpyrazine-2-carboxamide
| Property | Value |
| Molecular Formula | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol |
| Appearance | Solid (predicted) |
| pKa | ~0.5 (estimated based on pyrazinamide)[2] |
| UV Absorbance (λmax) | ~268-273 nm (estimated based on pyrazinamide)[3][4] |
Method Selection: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective, primarily the required sensitivity and the complexity of the sample matrix.
-
HPLC-UV is the workhorse for assays of bulk drug substances and formulated products where the analyte concentration is relatively high (typically >0.1% w/w or >1 µg/mL). Its reliability, cost-effectiveness, and straightforward operation make it ideal for routine quality control.
-
LC-MS/MS is the gold standard for trace-level quantification. Its superior selectivity and sensitivity are indispensable for determining low-level impurities, analyzing complex biological matrices (e.g., plasma, urine), or conducting pharmacokinetic studies where analyte concentrations can be in the ng/mL to pg/mL range.
HPLC-UV Method for Quantification
Scientific Rationale
This reversed-phase HPLC method is designed for the robust quantification of 3-Methylpyrazine-2-carboxamide.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and effectiveness in retaining moderately polar compounds like 3-Methylpyrazine-2-carboxamide through hydrophobic interactions.
-
Mobile Phase: A combination of a phosphate buffer and acetonitrile provides a stable pH to ensure consistent analyte ionization and retention time. The organic modifier (acetonitrile) is used to control the elution strength. An isocratic elution is preferred for simplicity and robustness in a QC environment.
-
Detection: The pyrazine ring system contains a chromophore that absorbs UV light. Based on structurally similar compounds like pyrazinamide, a detection wavelength between 268 nm and 273 nm is expected to provide excellent sensitivity.[3][4]
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
3-Methylpyrazine-2-carboxamide reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic Potassium Phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
3. Preparation of Solutions:
-
Buffer Preparation (20 mM KH₂PO₄): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 using diluted orthophosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Methylpyrazine-2-carboxamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample (e.g., drug substance) and dissolve in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject a mid-range standard solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
LC-MS/MS Method for Trace Analysis
Scientific Rationale
For ultra-sensitive quantification, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the method of choice. This provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
-
Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing heterocyclic compounds, which are readily protonated to form a stable [M+H]⁺ ion.
-
Fragmentation: The protonated molecule (precursor ion) is fragmented in the collision cell. A stable, high-intensity fragment (product ion) is selected for monitoring. For pyrazinamide (a close analog), a common transition is from the molecular ion (m/z 124.1) to a product ion (m/z 79.1), corresponding to the loss of the carboxamide group.[2][5] A similar fragmentation pattern is anticipated for 3-Methylpyrazine-2-carboxamide.
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., 3-Methylpyrazine-2-carboxamide-d₃) is strongly recommended to compensate for matrix effects and variations in instrument response. If unavailable, a structurally similar compound with close chromatographic retention and ionization efficiency can be used.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
As per HPLC method, with the addition of:
-
Formic Acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal Standard (e.g., Pyrazinamide-d₃ or a suitable analog)
2. LC and MS Conditions:
-
LC System: UPLC/UHPLC system for fast, high-resolution separations.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95% to 5% B
-
4.0-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical - must be optimized):
-
3-Methylpyrazine-2-carboxamide: Precursor m/z 138.1 → Product m/z 93.1 (loss of -CONH₂)
-
Internal Standard (Pyrazinamide-d₃): Precursor m/z 127.1 → Product m/z 82.1[5]
-
-
Key MS Parameters: Optimize ion spray voltage, source temperature, and collision energy for maximum signal intensity.
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Prepare in methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare in methanol.
-
Working IS Solution (e.g., 50 ng/mL): Dilute the IS stock solution in 50:50 Methanol:Water.
-
Calibration Standards (e.g., 0.1-100 ng/mL): Prepare by serial dilution of the stock solution.
-
Sample Preparation (Plasma): To 100 µL of plasma, add 20 µL of working IS solution, vortex briefly. Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean vial for injection.
Analytical Method Validation
All quantitative methods must be validated to ensure they are suitable for their intended purpose. Validation must be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[6]
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte of interest. | No interference at the retention time of the analyte in blank/placebo samples. Peak purity should pass for HPLC-UV. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80-120% of the test concentration. For Impurities: From LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. | % Recovery typically within 98.0-102.0% for assay and 90.0-110.0% for impurity analysis. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 2.0%.Intermediate Precision (Inter-day): %RSD ≤ 3.0%. |
| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) of ~3. |
| LOQ | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | S/N of ~10; %RSD for replicate injections at LOQ should be ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH ±0.2, flow rate ±10%) are varied. |
References
- Ebadi, A. (2016). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. REVISTA DE CHIMIE.
- Conte Jr, J. E., Zurlinden, E., & Golden, J. A. (2001). High-Performance Liquid Chromatographic Determination of Pyrazinamide In Human Plasma, Bronchoalveolar Lavage Fluid, and Alveolar Cells.
-
The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine. Retrieved from [Link]
- Luyen, T. T. T., et al. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Journal of Applied Pharmaceutical Science, 8(09), 061-073.
- D'Souza, S., et al. (2023). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. Molecules, 28(21), 7404.
- Özbek, N., & Alyar, S. (2017). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 779-792.
- El-Boraey, H. A., & El-Din, A. A. B. (2020). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.
- Furmaga, J., et al. (2022). A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 1-8.
- Adikavi Nannaya University College of Pharmaceutical Sciences. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 13(Special Issue 10), 3188-3193.
-
ResearchGate. (n.d.). UV spectra of pyrazine-2-amidoxime obtained in three solvents. Retrieved from [Link]
-
Walsh Medical Media. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Retrieved from [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
- Jędrzejczyk, A., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(12), 2275.
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
-
ResearchGate. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. Retrieved from [Link]
- El-Gazzar, A. A.-B. A., & Hafez, H. N. (2007). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Afinidad, 64(531), 478-484.
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]
-
European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2011). Simultaneous Estimation of Isoniazid, Pyrazinamide and Rifampicin in Solid Lipid Nanoparticles by RP-HPLC. Retrieved from [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pjmhsonline.com [pjmhsonline.com]
Application Notes and Protocols for Pyrazine-2-Carboxamide Derivatives in Cancer Cell Line Studies
Introduction: The Emergence of Pyrazine-2-Carboxamide Derivatives in Oncology Research
The pyrazine-2-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. While the specific compound 3-Methylpyrazine-2-carboxamide is a part of this broad chemical family, the most comprehensive anticancer research to date has focused on its substituted derivatives. This guide, therefore, will concentrate on the well-documented applications of key 3-amino-pyrazine-2-carboxamide derivatives , providing researchers with the foundational knowledge and detailed protocols to investigate this promising class of compounds in cancer cell line studies.
These derivatives have emerged as potent inhibitors of critical oncogenic signaling pathways, demonstrating significant anti-proliferative, pro-apoptotic, and cell cycle-disrupting activities across a range of cancer models. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanism of action and practical, validated protocols for preclinical evaluation.
Mechanism of Action: Targeting the FGFR Signaling Axis
A primary anticancer mechanism for many 3-amino-pyrazine-2-carboxamide derivatives is the competitive inhibition of Fibroblast Growth Factor Receptors (FGFRs)[1][2][3]. The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a pivotal role in normal cellular processes, including proliferation, differentiation, and migration[1]. However, aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known oncogenic driver in a significant percentage of cancers, including gastric, breast, lung, and bladder cancers[3][4].
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2. This initiates a cascade of downstream signaling through major pathways such as the RAS-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis[5][6].
Pyrazine-2-carboxamide derivatives have been shown to bind to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and blocking the activation of these downstream effectors[3]. This inhibition leads to a shutdown of pro-survival signals, culminating in cell cycle arrest and the induction of apoptosis in cancer cells harboring FGFR abnormalities[7][8].
Data Presentation: Antiproliferative Activity
The efficacy of novel compounds is initially screened through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. Below is a summary of reported IC₅₀ values for representative 3-amino-pyrazine-2-carboxamide derivatives.
| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | SNU-16 (Gastric) | 1.88 | [3] |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | SW-780 (Bladder) | 2.34 | [3] |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | KMS-11 (Myeloma) | 3.02 | [3] |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | MDA-MB-453 (Breast) | 12.58 | [3] |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | NCI-H520 (Lung) | 26.69 | [3] |
| 8 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 (Liver) | ≥ 250 | [9] |
Note: The selection of cell lines for screening should ideally include those with known FGFR alterations to validate the on-target activity of the compounds.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Rationale: Accurate and consistent preparation of compound stock solutions is critical for reproducible experimental results. Most heterocyclic organic compounds, including pyrazine-2-carboxamide derivatives, have poor aqueous solubility and require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.
Materials:
-
Pyrazine-2-carboxamide derivative (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine Target Concentration: Decide on a high-concentration stock solution, typically 10-50 mM. This minimizes the volume of DMSO added to cell cultures, keeping the final solvent concentration below 0.5% to avoid solvent-induced cytotoxicity.
-
Weigh Compound: On a calibrated analytical balance, carefully weigh the desired amount of the compound powder into a sterile tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube to achieve the target molarity.
-
Calculation Example: For a 10 mM stock of a compound with a molecular weight of 250 g/mol , dissolve 2.5 mg in 1 mL of DMSO.
-
-
Solubilize: Vortex the solution vigorously for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
Compound stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "medium only" (blank) and "untreated cells" (vehicle control).
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pyrazine-2-carboxamide derivative in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. For the vehicle control, add medium containing the same final concentration of DMSO as the highest compound concentration.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the purple crystals.
-
Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Materials:
-
Treated and untreated cells
-
Flow cytometry tubes
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazine-2-carboxamide derivative at relevant concentrations (e.g., 1x and 2x the IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the plate with PBS, then trypsinize the adherent cells. Combine with the supernatant from the wash step and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane rupture without PS externalization). Quantify the percentage of cells in each quadrant to determine the effect of the compound on apoptosis induction. An effective compound will show a dose-dependent increase in the percentage of cells in the early and late apoptotic quadrants[7].
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells are fixed with ethanol to permeabilize the membrane for PI entry. RNase A is included to degrade RNA, ensuring that PI only stains DNA.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. mdpi.com [mdpi.com]
- 7. FGFR2 regulation by picrasidine Q inhibits the cell growth and induces apoptosis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 3-Methylpyrazine-2-carboxamide as a chemical probe
An Application Note and Comprehensive Protocol Guide for Researchers
Abstract
Derivatives of the pyrazine-2-carboxamide scaffold are a significant class of heterocyclic compounds actively investigated in medicinal chemistry and chemical biology. These molecules have demonstrated a wide range of biological activities, including antimycobacterial and anticancer effects. This guide focuses on providing a detailed framework for utilizing 3-Methylpyrazine-2-carboxamide, as a representative member of this class, as a chemical probe. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, the rationale behind experimental choices, and methods for data interpretation. While specific literature on 3-Methylpyrazine-2-carboxamide as a chemical probe is emerging, this document extrapolates from the extensive research on closely related analogs to provide robust, field-proven methodologies.
Introduction: The Pyrazine-2-Carboxamide Scaffold in Chemical Biology
The pyrazine-2-carboxamide core is a privileged scaffold in drug discovery, forming the basis of numerous biologically active compounds. Its derivatives have been synthesized and evaluated for a variety of therapeutic applications, highlighting the versatility of this chemical structure. These compounds often act by mimicking endogenous molecules, thereby interacting with and modulating the function of key biological targets such as enzymes and receptors. The use of these molecules as chemical probes allows for the interrogation of complex biological pathways and the identification of novel therapeutic targets.
Potential Mechanisms of Action and Biological Targets
While the specific targets of 3-Methylpyrazine-2-carboxamide are yet to be fully elucidated, research on its close analogs provides valuable insights into its potential mechanisms of action. Derivatives of 3-aminopyrazine-2-carboxamide have been shown to act as ATP-competitive inhibitors of human prolyl-tRNA synthetase (ProRS) and have been investigated for their antimycobacterial properties.[1] Furthermore, other derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial oncogenic drivers in various cancers.[2][3]
Diagram: Potential Signaling Pathway Inhibition by a Pyrazine-2-Carboxamide Derivative
Caption: A potential mechanism of action where a pyrazine-2-carboxamide derivative inhibits a kinase.
Physicochemical Properties for Practical Application
A thorough understanding of a chemical probe's physicochemical properties is essential for designing robust experiments. The following table summarizes key properties for a typical pyrazine-2-carboxamide derivative.
| Property | Value (Estimated) | Experimental Significance |
| Molecular Formula | C6H7N3O | Necessary for calculating molarity and preparing stock solutions. |
| Molecular Weight | 137.14 g/mol | Critical for accurate concentration calculations. |
| Solubility | Expected to be soluble in DMSO | Dictates the choice of solvent for stock solution preparation. Anhydrous DMSO is recommended to prevent compound degradation. |
| Stability | Recommended storage at -20°C | Proper storage is crucial to maintain the compound's integrity and biological activity. Minimize freeze-thaw cycles. |
Foundational Application: Assessing Cytotoxicity and Cellular Proliferation
A primary application for a novel chemical probe is to evaluate its effect on cell viability and proliferation. This is a critical first step in understanding its biological activity.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability following treatment with a pyrazine-2-carboxamide derivative.[4]
Diagram: MTT Assay Experimental Workflow
Caption: A step-by-step workflow for determining the IC50 of a chemical probe using the MTT assay.
Materials:
-
3-Methylpyrazine-2-carboxamide (or other pyrazine-2-carboxamide derivative)
-
A relevant cell line (e.g., HepG2, a human hepatocellular carcinoma cell line, has been used for cytotoxicity testing of related compounds)[1][5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottomed tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or an acidic isopropanol solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well).
-
Expert Insight: The seeding density should be optimized to ensure cells are in an exponential growth phase throughout the experiment.
-
-
Compound Preparation and Application:
-
Prepare a concentrated stock solution of the pyrazine-2-carboxamide derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO at the same final concentration as in the highest compound dose) and a positive control for cytotoxicity if available.
-
After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
-
MTT Addition and Formazan Crystal Formation:
-
Following the treatment period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the MTT into purple formazan crystals.[4]
-
-
Formazan Solubilization and Data Acquisition:
-
Data Analysis:
Advanced Application: Target Engagement and Pathway Modulation Analysis
To further investigate the mechanism of action, it is crucial to determine if the chemical probe engages its putative target and modulates downstream signaling pathways.
Protocol 2: Western Blotting to Analyze Protein Expression and Phosphorylation
This protocol provides a method to assess changes in protein levels and phosphorylation status in response to treatment with a pyrazine-2-carboxamide derivative.
Materials:
-
Cells treated with the chemical probe at various concentrations and time points.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies specific for the target of interest (e.g., anti-FGFR, anti-phospho-FGFR) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated cells and quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the appropriate primary antibodies.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.
-
Concluding Remarks and Future Outlook
The pyrazine-2-carboxamide scaffold represents a promising starting point for the development of novel chemical probes and therapeutic agents. The protocols outlined in this guide provide a solid foundation for the initial characterization of compounds such as 3-Methylpyrazine-2-carboxamide. Future work should aim to identify the direct molecular targets of these compounds and to explore their efficacy in more complex biological systems, including in vivo models.
References
-
Jankech, T., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available at: [Link]
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pauk, K., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Amino-N-methylpyrazine-2-carboxamide. Available at: [Link]
-
Jand'ourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available at: [Link]
-
Haskova, P., et al. (2017). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine. Available at: [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]
-
Jand'ourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine. Available at: [Link]
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kim, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. PLOS ONE. Available at: [Link]
-
The Good Scents Company. (n.d.). methyl pyrazine carboxylate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 3-Methylpyrazine-2-carboxamide in Mycobacterial Assays
Introduction: The Context of Pyrazinamide Analogs in Tuberculosis Research
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge. The current treatment regimen, while effective, is lengthy and threatened by the emergence of drug-resistant strains. Pyrazinamide (PZA) is a cornerstone of first-line anti-TB therapy, valued for its unique ability to eliminate persistent, semi-dormant mycobacteria residing in acidic intracellular environments.[1] PZA is a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase).[1][2][3] This mechanism has inspired the exploration of PZA analogs, such as 3-Methylpyrazine-2-carboxamide, to identify novel compounds with potentially improved efficacy, different mechanisms of action, or activity against PZA-resistant strains.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for evaluating the antimycobacterial potential of 3-Methylpyrazine-2-carboxamide. The methodologies detailed herein are designed to establish a foundational understanding of the compound's activity, from basic inhibitory concentrations to its effects on intracellular bacteria and its safety profile against mammalian cells.
Scientific Rationale: A Multi-Faceted Approach to Compound Evaluation
A thorough assessment of a novel antimycobacterial agent requires a multi-pronged approach. Simply determining the minimum inhibitory concentration (MIC) is insufficient for a comprehensive evaluation. The following core assays provide a more complete picture of the compound's potential:
-
Minimum Inhibitory Concentration (MIC) Assay: This foundational assay determines the lowest concentration of the compound that prevents visible growth of M. tb. It is the primary measure of a compound's potency. The broth microdilution method is a widely accepted and scalable approach for this purpose.[4][5][6]
-
Cytotoxicity Assay: A critical step in early-stage drug development is to assess the compound's toxicity to mammalian cells. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[7]
-
Intracellular Activity Assay: M. tb is an intracellular pathogen, primarily residing within host macrophages.[8] Therefore, it is crucial to determine if a compound can penetrate the host cell and exert its effect on the bacteria within this protective niche. This assay evaluates the compound's ability to kill mycobacteria inside infected macrophages.[9][10]
The following sections provide detailed, step-by-step protocols for these essential assays.
Overall Experimental Workflow
The evaluation of 3-Methylpyrazine-2-carboxamide follows a logical progression from determining its direct antimycobacterial potency to assessing its activity in a more biologically relevant intracellular context and evaluating its safety profile.
Caption: Workflow for evaluating 3-Methylpyrazine-2-carboxamide.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on established methods for M. tb susceptibility testing and is aligned with recommendations from organizations like the World Health Organization.[4][6]
Materials
-
3-Methylpyrazine-2-carboxamide
-
Dimethyl sulfoxide (DMSO)
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Sterile 96-well U-bottom microtiter plates[6]
-
Multichannel pipette
-
Plate sealer
-
Incubator (37°C)
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 3-Methylpyrazine-2-carboxamide in DMSO.
-
Perform serial two-fold dilutions of the stock solution in 7H9 broth to create a range of working concentrations. The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can be toxic to the bacteria.
-
-
Inoculum Preparation:
-
Grow M. tb in 7H9 broth until the mid-log phase.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.[11]
-
Dilute this suspension 1:100 in 7H9 broth to achieve a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the compound working solution to the first column of wells and perform serial two-fold dilutions across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last dilution column.
-
This will result in wells containing 100 µL of varying compound concentrations.
-
Controls:
-
Positive Control: Wells containing 100 µL of 7H9 broth and 100 µL of the bacterial inoculum (no compound).
-
Negative Control: Wells containing 200 µL of 7H9 broth only (no bacteria, no compound).
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the bacterial inoculum.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control wells).[12]
-
Seal the plate with a plate sealer and incubate at 37°C for 7-14 days. The exact incubation time may vary depending on the growth rate of the strain.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the U-shaped well).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[13]
-
| Parameter | Recommended Condition | Rationale |
| Culture Medium | Middlebrook 7H9 + ADC + Tween 80 | Standard liquid medium for optimal growth of M. tb. |
| Bacterial Strain | M. tb H37Rv | Well-characterized, virulent laboratory reference strain. |
| Inoculum Density | ~5 x 10⁵ CFU/mL | A standardized inoculum is crucial for reproducibility.[13] |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent toxicity to the mycobacteria. |
| Incubation | 37°C, 7-14 days | Allows sufficient time for visible growth of slow-growing M. tb. |
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This protocol assesses the effect of 3-Methylpyrazine-2-carboxamide on the viability of a mammalian cell line, such as the human monocytic cell line THP-1 or a murine macrophage line like J774A.1.[7][9]
Materials
-
Differentiated macrophages (e.g., PMA-differentiated THP-1 cells)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
3-Methylpyrazine-2-carboxamide
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Seed differentiated macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-Methylpyrazine-2-carboxamide in complete RPMI medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls:
-
Cell Control: Wells with cells and medium only (no compound).
-
Solvent Control: Wells with cells treated with the highest concentration of DMSO used.
-
Blank Control: Wells with medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time should correspond to the duration of the intracellular activity assay for better comparison.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.[7]
-
Protocol 3: Intracellular Antimicrobial Activity Assay
This assay is crucial for determining if 3-Methylpyrazine-2-carboxamide can kill M. tb within the host macrophage.[8][9][14]
Materials
-
Differentiated macrophages (e.g., PMA-differentiated THP-1 cells)
-
Mycobacterium tuberculosis H37Rv
-
Complete RPMI medium (with 10% FBS)
-
3-Methylpyrazine-2-carboxamide
-
Sterile water with 0.05% Tween 80 for cell lysis
-
Middlebrook 7H10 agar plates
-
Sterile 24-well plates
Step-by-Step Methodology
-
Macrophage Infection:
-
Seed macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare an M. tb suspension and infect the macrophages at a Multiplicity of Infection (MOI) of 1:1 (1 bacterium per macrophage).
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.[9]
-
-
Compound Treatment:
-
Add fresh complete RPMI medium containing serial dilutions of 3-Methylpyrazine-2-carboxamide to the infected cells.
-
Include an untreated control (infected cells with medium only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
-
Quantification of Intracellular Bacteria:
-
At the end of the incubation period (and also at time zero, immediately after washing), lyse the macrophages by adding 500 µL of sterile water with 0.05% Tween 80 to each well and incubating for 10 minutes.
-
Prepare serial dilutions of the cell lysates in 7H9 broth.
-
Plate 100 µL of each dilution onto 7H10 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the number of Colony Forming Units (CFUs) on the agar plates.
-
Calculate the reduction in CFU/mL for each compound concentration compared to the untreated control at the end of the incubation period. The results are often expressed as a log₁₀ reduction in CFU.
-
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of 3-Methylpyrazine-2-carboxamide as a potential antimycobacterial agent. By systematically determining its MIC, cytotoxicity, and intracellular activity, researchers can build a comprehensive profile of the compound's efficacy and safety. Positive results from these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models of tuberculosis, and synergy studies with existing anti-TB drugs.
References
-
Jana, M., Sharma, S., & Singh, V. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 26(11), 3169. [Link]
-
Asmar, G. A., et al. (2020). Direct Determination of Pyrazinamide (PZA) Susceptibility by Sputum Microscopic Observation Drug Susceptibility (MODS) Culture. Journal of Clinical Microbiology, 58(5), e01920-19. [Link]
-
World Health Organization. (2022). WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. World Health Organization. [Link]
-
Slobodníková, L., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2824. [Link]
-
Zentko, D., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(8), 1369. [Link]
-
Jampilek, J., et al. (2017). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. [Link]
-
Pesko, M., et al. (2020). A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. Archiv der Pharmazie, 353(10), 2000155. [Link]
-
Szamosvári, D., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. ACS Infectious Diseases, 7(12), 3374–3387. [Link]
-
Lety, M. A., et al. (2019). A New Approach for Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis. Tuberculosis Research and Treatment, 2019, 9382104. [Link]
-
He, G., et al. (2024). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrobial Agents and Chemotherapy, 69(2), e0094624. [Link]
-
Li, X., et al. (2024). Intracellular activity assay. Bio-protocol. [Link]
-
da Silva, P. A., et al. (2024). A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing. Journal of Clinical Microbiology, 62(12), e0081824. [Link]
-
Al-Kadmy, I. M. S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infection and Drug Resistance, 11, 2241–2254. [Link]
-
JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]
-
Fenton, M., et al. (2024). Targeting intracellular nontuberculous mycobacteria and M. tuberculosis with a bactericidal enzymatic cocktail. Microbiology Spectrum, 12(4), e03775-23. [Link]
-
Manning, A. J., et al. (2017). Activity of drugs against intracellular bacteria. ResearchGate. [Link]
-
Coban, A. Y., et al. (2004). Drug susceptibility testing of Mycobacterium tuberculosis by the broth microdilution method with 7H9 broth. ResearchGate. [Link]
-
Nuermberger, E., et al. (2022). A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions. Antibiotics, 11(11), 1599. [Link]
-
Bio-protocol. (n.d.). Antibacterial assay. Bio-protocol. [Link]
-
Association of Public Health Laboratories. (n.d.). Issues in Mycobacterium tuberculosis Complex Drug Susceptibility Testing: Pyrazinamide. Association of Public Health Laboratories. [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 31(11), 101795. [Link]
-
Grandjean, L., et al. (2022). Evaluation of the broth microdilution methodology for susceptibility testing of Mycobacterium tuberculosis in Peru. bioRxiv. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 5. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. aphl.org [aphl.org]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Introduction: The Therapeutic Potential of the Pyrazine-2-Carboxamide Scaffold
An Application Guide for the In Vivo Evaluation of Pyrazine-2-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazine-2-carboxamide core is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, from infectious diseases to metabolic disorders. The structural rigidity and hydrogen bonding capabilities of the pyrazine ring and its carboxamide moiety make it an attractive starting point for designing novel small molecule therapeutics. Pyrazine-containing compounds have demonstrated a variety of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects[1].
This guide provides a comprehensive framework for designing and executing preclinical in vivo animal studies to evaluate the efficacy, pharmacokinetics, and safety of novel pyrazine-2-carboxamide derivatives, with a specific focus on 3-Methylpyrazine-2-carboxamide as a representative compound. While direct in vivo data for 3-Methylpyrazine-2-carboxamide is limited in publicly available literature, this document synthesizes established methodologies from studies on structurally related analogs to provide robust, adaptable protocols. We will explore two primary therapeutic avenues where this chemical class has shown promise: metabolic disease via TGR5 agonism and infectious disease, drawing parallels from the well-established antitubercular drug, pyrazinamide[2][3].
Part 1: Understanding the Mechanism of Action
A critical first step in designing any in vivo study is a foundational understanding of the compound's proposed mechanism of action. For pyrazine-2-carboxamide derivatives, two well-documented pathways provide excellent models for investigation.
TGR5 Agonism for Metabolic Disorders
The Takeda G-protein coupled receptor 5 (TGR5) is a bile acid receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells[4][5]. Its activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion, suppresses glucagon, and promotes satiety[4][6]. This makes TGR5 a promising target for the treatment of type 2 diabetes and obesity. Several novel pyrazine-carboxamide derivatives have been designed as potent TGR5 agonists[2].
The signaling cascade initiated by a TGR5 agonist is outlined below:
Caption: TGR5 agonist signaling pathway in an intestinal L-cell.
Antimycobacterial Activity
Pyrazinamide (PZA), a structural analog of 3-Methylpyrazine-2-carboxamide, is a first-line drug for tuberculosis treatment. PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme[2][3][7]. POA is thought to disrupt membrane potential and transport functions in Mycobacterium tuberculosis, particularly in the acidic environment of phagosomes[3][7]. The investigation of novel pyrazine-carboxamide derivatives often centers on their ability to overcome PZA resistance or exhibit broader antimycobacterial activity[2][8][9].
Part 2: Preclinical In Vivo Study Design: Foundational Protocols
Successful in vivo studies hinge on meticulous planning, from animal model selection to compound formulation and administration.
Animal Model Selection and Husbandry
-
Species: Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are the most common rodent models for initial efficacy and pharmacokinetic studies.
-
Disease Models: For metabolic studies, diet-induced obese (DIO) mice are a standard model. For antimycobacterial studies, mice are typically infected with M. tuberculosis via aerosol exposure.
-
Husbandry: All animals should be housed in a controlled environment with a standard 12-hour light/dark cycle, and have ad libitum access to standard chow and water, unless fasting is required for specific procedures like an oral glucose tolerance test[5]. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Compound Formulation and Vehicle Selection
Many novel chemical entities, including pyrazine-carboxamide derivatives, exhibit poor aqueous solubility. Selecting an appropriate vehicle is crucial for achieving consistent exposure and obtaining reliable data[10]. An ideal vehicle should be non-toxic at the administered volume and should not interfere with the compound's activity or the biological assay.
Table 1: Common Vehicles for In Vivo Rodent Studies
| Vehicle Composition | Route | Suitability & Considerations |
|---|---|---|
| Aqueous Solutions | ||
| 0.9% Saline | IV, IP, SC, PO | Suitable for water-soluble compounds. Isotonic and well-tolerated[11]. |
| 5% Dextrose in Water (D5W) | IV, IP, SC, PO | Alternative to saline, particularly if chloride ions are a concern. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Maintains physiological pH, suitable for pH-sensitive compounds[11]. |
| Co-Solvent Systems | ||
| 10% DMSO, 40% PEG400, 50% Saline | IV, IP, PO | Common for poorly soluble compounds. DMSO concentration should be minimized to avoid toxicity[11]. |
| 5% Solutol HS 15 in Saline | IV, IP, PO | A non-ionic solubilizer and emulsifying agent. |
| Suspensions | ||
| 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | PO | For compounds that cannot be fully dissolved. Forms a uniform suspension[12]. |
| 1% Tween 80 in Saline | PO, IP | A surfactant used to wet the compound and aid in suspension. |
Causality in Vehicle Choice: The choice of vehicle is dictated by the compound's physicochemical properties. A preliminary solubility screen is essential. For intravenous (IV) administration, a true solution is mandatory to prevent embolism[12]. For oral (PO) or intraperitoneal (IP) routes, a micronized suspension can be used if a solution is not feasible, but this may impact absorption kinetics[12]. Always prepare formulations fresh daily unless stability data indicates otherwise[12].
Administration Protocols
Oral gavage ensures the precise delivery of a specified dose.
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The body should be held in a vertical position to align the esophagus and stomach[13].
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) to determine the correct insertion depth. Mark this depth on the needle[14][15]. A typical gavage needle for an adult mouse is a 20-22 gauge, 1.5-inch curved needle with a ball tip[16].
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The mouse will typically swallow as the needle enters the esophagus[14][15][17].
-
Administration: Once the needle is at the predetermined depth, administer the compound slowly and smoothly. Do not force the plunger if resistance is felt[13][17].
-
Withdrawal: After administration, withdraw the needle in a single, smooth motion.
-
Monitoring: Monitor the mouse for any signs of respiratory distress, which could indicate accidental tracheal intubation.
IP injection allows for rapid absorption into the systemic circulation.
-
Animal Restraint: Restrain the mouse as described for oral gavage, but turn the animal so its abdomen is facing upwards. Tilt the mouse's head slightly downwards.
-
Site Identification: The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum[18][19].
-
Injection: Using a 25-27 gauge needle, insert the needle bevel-up at a 30-40 degree angle into the identified quadrant[18][20].
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine) or blood is aspirated. If aspiration occurs, withdraw the needle and inject at a new site[18].
-
Administration: Inject the substance smoothly. The maximum recommended volume is typically 10 mL/kg[18][20].
-
Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Part 3: Application-Specific Experimental Workflows
Workflow 1: Evaluation as a TGR5 Agonist in DIO Mice
This workflow is designed to assess the acute effects of a pyrazine-2-carboxamide derivative on glucose metabolism and GLP-1 secretion.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Detailed Protocol:
-
Objective: To determine if the test compound improves glucose tolerance and stimulates GLP-1 secretion in a diet-induced obese (DIO) mouse model.
-
Materials: DIO mice (e.g., C57BL/6 fed a high-fat diet for 12-16 weeks), test compound, vehicle, glucose solution (2 g/kg), glucometer, EDTA-coated microcentrifuge tubes, DPP-4 inhibitor (for GLP-1 stabilization).
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: Test Compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: Test Compound (Mid Dose, e.g., 30 mg/kg)
-
Group 4: Test Compound (High Dose, e.g., 100 mg/kg)
-
Group 5 (Optional): Positive Control (e.g., known TGR5 agonist)
-
-
Procedure:
-
Fast mice overnight but allow free access to water.
-
At t=-30 minutes, collect a baseline blood sample from the tail vein.
-
Administer the vehicle or test compound via oral gavage.
-
At t=0 minutes, administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose challenge.
-
Measure blood glucose immediately at each time point.
-
For GLP-1 analysis, collect blood into tubes containing a DPP-4 inhibitor, centrifuge to obtain plasma, and store at -80°C until analysis by ELISA.
-
-
Endpoints & Data Analysis:
-
Primary: Blood glucose levels over time. Calculate the Area Under the Curve (AUC) for glucose excursion. A significant reduction in AUC for treated groups compared to vehicle indicates improved glucose tolerance.
-
Secondary: Plasma GLP-1 levels. Compare levels at baseline and post-stimulation between groups.
-
Safety: Monitor for adverse effects. TGR5 agonists have been associated with gallbladder filling; this can be assessed by measuring gallbladder weight at the end of a chronic study[5].
-
Workflow 2: Assessment of Antimycobacterial Efficacy
This protocol provides a framework for evaluating the in vivo efficacy of a pyrazine-2-carboxamide derivative against M. tuberculosis.
-
Objective: To determine if the test compound can reduce the bacterial burden in the lungs and spleen of mice infected with M. tuberculosis.
-
Materials: BALB/c or C57BL/6 mice, aerosol infection chamber, M. tuberculosis H37Rv strain, test compound, vehicle, appropriate positive control drugs (e.g., isoniazid, pyrazinamide), BSL-3 facility.
-
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.
-
Treatment Initiation: Begin treatment 2-4 weeks post-infection, once a chronic infection is established. Administer the vehicle, test compound, or positive control daily (or as determined by PK studies) for 4-8 weeks.
-
Monitoring: Monitor animal body weight and clinical signs of disease throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.
-
Incubate plates for 3-4 weeks and count the number of colony-forming units (CFU).
-
-
Endpoints & Data Analysis:
-
Primary: Bacterial load (log10 CFU) in the lungs and spleen. A statistically significant reduction in CFU in treated groups compared to the vehicle control indicates efficacy.
-
Safety: Body weight loss exceeding 20% is a common humane endpoint.
-
Part 4: Pharmacokinetic and Toxicological Assessment
A preliminary pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs the dosing regimen for efficacy studies.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Implication for Study Design |
|---|---|---|
| Cmax | Maximum plasma concentration | Indicates the peak exposure achieved. |
| Tmax | Time to reach Cmax | Guides the timing of efficacy assessments after dosing. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing frequency required to maintain exposure. |
| F% | Bioavailability (Oral) | The fraction of the oral dose that reaches systemic circulation. |
Conclusion
The pyrazine-2-carboxamide scaffold represents a promising platform for the development of novel therapeutics. While 3-Methylpyrazine-2-carboxamide requires specific investigation, the principles and protocols outlined in this guide provide a robust, scientifically grounded framework for its in vivo evaluation. By leveraging established methodologies for related compounds, researchers can efficiently design and execute studies to elucidate the therapeutic potential of this and other novel pyrazine-2-carboxamide derivatives. Careful consideration of the target mechanism, meticulous formulation, and appropriate animal model selection are the cornerstones of a successful preclinical program.
References
-
Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. PubMed Central. Available at: [Link].
-
Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. PubMed. Available at: [Link].
-
In vitro antimycobacterial activities of pyrazinamide analogs. PMC. Available at: [Link].
-
In vitro antimycobacterial activities of pyrazinamide analogs. PubMed. Available at: [Link].
-
Pharmacological activation of TGR5 promotes intestinal growth via a GLP-2-dependent pathway in mice. PubMed. Available at: [Link].
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. Available at: [Link].
-
Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. ResearchGate. Available at: [Link].
-
Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. Available at: [Link].
-
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. PMC. Available at: [Link].
-
Visualizing Pyrazinamide Action by Live Single-Cell Imaging of Phagosome Acidification and Mycobacterium tuberculosis pH Homeostasis. SciSpace. Available at: [Link].
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC. Available at: [Link].
-
What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link].
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Available at: [Link].
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. Available at: [Link].
-
The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation. PMC. Available at: [Link].
-
SOP: Mouse Oral Gavage. Virginia Tech. Available at: [Link].
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link].
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link].
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link].
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. Available at: [Link].
-
Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. MDPI. Available at: [Link].
-
Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link].
-
Intraperitoneal Injection in the Mouse. Research Animal Training. Available at: [Link].
-
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine. Available at: [Link].
-
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Committee. Available at: [Link].
-
Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLOS One. Available at: [Link].
-
Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Institute of Laboratory Animal Science (LTK). Available at: [Link].
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link].
-
Intraperitoneal Injection of Neonatal Mice. PMC. Available at: [Link].
-
Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available at: [Link].
-
LAB_021 Oral Gavage in Mice and Rats. University of Queensland. Available at: [Link].
-
Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. University of Arizona. Available at: [Link].
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. In vitro antimycobacterial activities of pyrazinamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimycobacterial activities of pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. admescope.com [admescope.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. ltk.uzh.ch [ltk.uzh.ch]
Application Note: Formulation and Experimental Handling of 3-Methylpyrazine-2-carboxamide
Introduction & Compound Profile
3-Methylpyrazine-2-carboxamide (MPC) is a pyrazine derivative structurally analogous to the first-line antitubercular drug Pyrazinamide (PZA) .[1] While PZA lacks the methyl group at the C3 position, MPC serves as a critical structural probe in studying the substrate specificity of mycobacterial enzymes (specifically pyrazinamidase/nicotinamidase, PncA) and functions as a scaffold in the synthesis of novel kinase inhibitors (e.g., GCN2 inhibitors) and fungicides (e.g., Pyraziflumid derivatives).
This guide provides standardized protocols for formulating MPC for in vitro enzymatic/cellular assays and in vivo pharmacokinetic (PK) or efficacy studies in rodents.
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-Methylpyrazine-2-carboxamide |
| CAS Number | 5521-55-1 (Generic) / 104893-52-9 (Specific Isomer Reference) |
| Molecular Formula | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), Methanol.[1][2][3] Moderately soluble in water.[1] |
| LogP (Calc) | ~0.2 – 0.6 (Slightly more lipophilic than Pyrazinamide) |
CRITICAL DISTINCTION: Do not confuse 3-Methylpyrazine-2-carboxamide with Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide).[1] While both are methyl-pyrazine derivatives, Acipimox is an N-oxide acid used for lipolysis inhibition, whereas MPC is a carboxamide used primarily in antimicrobial and oncological scaffold research.[1]
Mechanism & Experimental Utility
A. Antimicrobial Research (TB)
In Mycobacterium tuberculosis (Mtb) research, MPC is used to probe the active site of PncA (Pyrazinamidase). PZA is a prodrug requiring conversion to pyrazinoic acid (POA) by PncA to exert toxicity.[1] The introduction of the C3-methyl group in MPC sterically alters this interaction, allowing researchers to map the enzyme's substrate tolerance and resistance mechanisms.
B. Medicinal Chemistry Scaffold
MPC serves as a "warhead" or core pharmacophore in the development of:
-
GCN2 Kinase Inhibitors: Modulation of the amino acid starvation response in tumor cells.[4]
-
Fungicides: Pyrazine-carboxamide derivatives inhibit succinate dehydrogenase (SDH) or other respiratory complexes in phytopathogenic fungi.[1]
Figure 1: Functional utility of MPC in enzymatic activation pathways (TB) and direct target inhibition (Kinase).
Formulation Protocols
Protocol A: In Vitro Stock Preparation (Cell Culture/Enzymatic)
Objective: Create a stable, sterile 100 mM stock solution.
-
Weighing: Weigh 13.7 mg of MPC powder into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Avoid using water for the master stock to prevent potential hydrolysis over long-term storage.[1]
-
-
Dissolution: Vortex vigorously for 30–60 seconds. The compound should dissolve completely.[1] If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Although DMSO is bacteriostatic, filter the solution through a 0.22 µm PTFE or Nylon syringe filter into a fresh sterile tube.
-
Caution: Do not use Cellulose Acetate filters with DMSO.[1]
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Working Solution (Example): To achieve a final concentration of 100 µM in cell culture media:
-
Dilute stock 1:1000 into media.[1]
-
Final DMSO concentration will be 0.1% (v/v), which is generally non-toxic to most cell lines.
Protocol B: In Vivo Oral Suspension (Rodent PK/Efficacy)
Objective: Prepare a homogeneous suspension for oral gavage (PO) at 50 mg/kg (Example dose). Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in sterile water.
Step-by-Step Procedure:
-
Vehicle Preparation:
-
Heat 50 mL of sterile distilled water to ~80°C.
-
Slowly disperse 0.5 g Methylcellulose (400 cP viscosity) while stirring magnetically.
-
Once dispersed, add 50 mL of cold sterile water and continue stirring until the solution clears and thickens (sol-gel transition).
-
Add 100 µL Tween 80 .
-
Autoclave or filter sterilize (0.45 µm) if long-term storage is required.[1]
-
-
Drug Suspension (For 10 mL preparation @ 5 mg/mL):
-
Weigh 50 mg of MPC solid.
-
Place in a mortar and pestle (or glass homogenizer).
-
Add approx. 200 µL of the Vehicle to the powder. Triturate (grind) effectively to create a smooth paste (wetting step).
-
Why? This prevents clumping and ensures uniform particle size for consistent dosing.[1]
-
Gradually add the remaining vehicle up to 10 mL while mixing.
-
-
Quality Control:
Dosing Table (Mouse - 20g body weight):
| Dose Group | Concentration (mg/mL) | Dose Volume (mL/kg) | Volume per Mouse (20g) |
|---|---|---|---|
| Low (10 mg/kg) | 1.0 | 10 | 0.2 mL |
| Mid (50 mg/kg) | 5.0 | 10 | 0.2 mL |
| High (100 mg/kg)| 10.0 | 10 | 0.2 mL |[1]
Experimental Workflow Decision Tree
Use this workflow to determine the appropriate handling method based on your experimental endpoint.
Figure 2: Formulation decision tree ensuring sterility for cell culture and homogeneity for animal dosing.
References
-
Chemical Identity & Properties
-
Antimicrobial & Scaffold Applications
-
Jampilek, J., et al. (2023).[5][6] Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides. Molecules, 28(3), 1355.
-
Context: Describes the synthesis and use of 3-methylpyrazine-2-carboxamide as a key intermediate for antimycobacterial agents.[1]
-
-
Fungicidal Activity (Pyraziflumid Context)
-
Standard In Vivo Formulation Vehicles
- Turner, P.V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
-
[Link]
Sources
- 1. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2018078005A1 - Amido-substituted azaspiro derivatives as tankyrase inhibitors - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. AU2019211485A1 - GCN2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. mdpi-res.com [mdpi-res.com]
- 6. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Framework for 3-Methylpyrazine-2-carboxamide Drug Discovery
An in-depth guide to navigating the early-stage drug discovery process for 3-Methylpyrazine-2-carboxamide derivatives.
Abstract
The pyrazine moiety is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous clinically successful drugs.[1][2] This guide provides a comprehensive experimental framework for drug discovery campaigns originating from the 3-Methylpyrazine-2-carboxamide core. We will detail the strategic considerations and practical protocols required to advance from initial library design through hit identification, hit-to-lead, and lead optimization. The methodologies presented are grounded in established industry best practices, emphasizing robust assay design, data-driven decision-making, and the iterative nature of modern drug discovery.
Section 1: The Scientific Rationale - Why 3-Methylpyrazine-2-carboxamide?
The strategic selection of a starting scaffold is a critical decision point in any drug discovery program. The 3-Methylpyrazine-2-carboxamide core is an attractive starting point for several compelling reasons:
-
Structural Precedent: It is a close analog of Pyrazinamide, a first-line antitubercular agent, suggesting a strong potential for developing novel anti-infective agents.[3][4]
-
Target Versatility: The electron-deficient pyrazine ring and its appended functional groups are capable of forming key interactions (e.g., hydrogen bonds, π-stacking) with a wide array of biological targets. Derivatives have shown promise as kinase inhibitors, particularly targeting the hinge region of the ATP binding pocket, and as potential therapeutics for central nervous system disorders.[5][6][7]
-
Synthetic Tractability: The scaffold allows for straightforward chemical modification at multiple positions, enabling the rapid generation of diverse chemical libraries essential for exploring structure-activity relationships (SAR).[8][9][10]
Section 2: Phase 1 - Target Identification & Library Design
For a novel scaffold, the initial phase of discovery can pursue two parallel paths: a target-based approach (if a specific biological target is known or hypothesized) or a phenotypic approach (screening for a desired cellular effect without a preconceived target). This guide will focus on a workflow that begins with a phenotypic screen, followed by target deconvolution.
Experimental Workflow: From Phenotype to Validated Target
The journey from a library of compounds to a validated drug target is a multi-step process that requires a systematic funneling approach to identify and confirm the mechanism of action.
Caption: Workflow for target discovery starting from a phenotypic screen of a novel compound library.
Library Design Strategy
A successful screening campaign depends on a well-designed library that explores relevant chemical space. For the 3-Methylpyrazine-2-carboxamide scaffold, diversity can be systematically introduced to probe different interactions with potential targets.
Table 1: Diversification Strategy for 3-Methylpyrazine-2-carboxamide Library
| Position of Variation | R-Group Examples | Rationale |
| Amide (R1) | Aryl, Heteroaryl, Benzyl, Alkyl chains | Probes for hydrophobic pockets, π-stacking interactions, and additional hydrogen bond donors/acceptors. Critical for modulating potency and physical properties. |
| Pyrazine C5 (R2) | H, Halogens (F, Cl), Small alkyls (CH3) | Fine-tunes the electronic properties of the pyrazine ring and explores steric tolerance in the binding pocket. |
| Pyrazine C6 (R3) | H, Halogens (F, Cl), Small alkyls (CH3) | Similar to R2, provides vectors for SAR exploration and can influence metabolic stability. |
Section 3: Phase 2 - Hit Identification & Confirmation
The "hit" identification phase involves screening the designed library to find compounds that exhibit the desired biological activity.[11] This is typically done using robust, automated high-throughput screening (HTS) assays.[12][13][14]
Protocol: Primary High-Throughput Screening (HTS) for Anticancer Activity
Objective: To identify compounds from the 3-Methylpyrazine-2-carboxamide library that reduce the viability of a cancer cell line (e.g., A549 lung carcinoma).
Principle: This assay uses a resazurin-based reagent. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.
Materials:
-
A549 human lung carcinoma cells
-
Growth Medium: F-12K Medium + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin
-
Compound library plates (10 mM in DMSO)
-
384-well, black-walled, clear-bottom tissue culture plates
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™ or alamarBlue™)
-
Positive Control: Doxorubicin (10 mM stock in DMSO)
-
Negative Control: DMSO
-
Automated liquid handling system
-
Multimode microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Dilute cells in growth medium to a concentration of 50,000 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension (2,000 cells) into each well of the 384-well plates.
-
Incubate plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Dosing:
-
Prepare intermediate compound plates by diluting the 10 mM stock library.
-
Using a pintool or acoustic dispenser, transfer 40 nL of compound solution to the cell plates. This achieves a final screening concentration of 10 µM with 0.1% DMSO.
-
Dose control wells: Doxorubicin (final concentration 1 µM) for maximal inhibition and DMSO (0.1%) for no inhibition.
-
-
Incubation:
-
Incubate the dosed plates for 72 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Allow plates to equilibrate to room temperature for 30 minutes.
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Read fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each well: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control))
-
A "hit" is defined as a compound exceeding a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
All hits must be re-tested ("confirmation screen") and subjected to dose-response analysis to determine their IC₅₀ (half-maximal inhibitory concentration).
-
Section 4: Phase 3 - Hit-to-Lead (H2L) & Lead Optimization (LO)
The hit-to-lead (H2L) process involves taking the confirmed hits from the primary screen and improving their properties through focused chemical synthesis and biological testing.[15][16] The goal is to identify a "lead" compound with nanomolar potency, good selectivity, and favorable drug-like properties.[17] This transitions into lead optimization (LO), where the lead compound is further refined to become a preclinical candidate.[11]
The Iterative Cycle of Optimization
H2L and LO are iterative processes driven by a continuous feedback loop between medicinal chemistry, in vitro biology, and ADME/Tox profiling.
Caption: The iterative design-make-test-analyze cycle for hit-to-lead and lead optimization.
Protocol: In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of a compound against a purified kinase (a common target for pyrazine derivatives).
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[18] Kinase activity is directly proportional to ADP production. The luminescent signal positively correlates with kinase activity; therefore, inhibitors will cause a decrease in signal.
Materials:
-
Purified recombinant kinase (e.g., FGFR1) and its corresponding peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
ATP (Adenosine triphosphate)
-
Kinase Reaction Buffer
-
Test compounds (11-point, 3-fold serial dilution series in DMSO)
-
White, opaque, low-volume 384-well plates
-
Luminometer-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of kinase in Kinase Reaction Buffer.
-
Prepare a 2X solution of substrate and ATP in Kinase Reaction Buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution (or DMSO control) to the appropriate wells.
-
Add 2 µL of the 2X kinase solution to all wells except the "no enzyme" controls.
-
Add 2 µL of Kinase Reaction Buffer to the "no enzyme" control wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the normalized percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Section 5: Lead Optimization & Candidate Selection
The final stage of preclinical discovery involves optimizing the lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology properties to ensure it is safe and effective for in vivo studies.[19][20][21]
Table 2: Key Optimization Parameters for a Preclinical Candidate
| Parameter | Description | Desired Outcome | Rationale |
| Potency (IC₅₀/EC₅₀) | Concentration required for 50% of maximal effect in a biochemical or cellular assay. | < 100 nM | Ensures the drug can be effective at a low, safe dose. |
| Selectivity | Activity against the intended target versus off-targets (e.g., other kinases, CYPs). | > 100-fold vs. related targets | Minimizes the risk of off-target side effects. |
| Aqueous Solubility | The ability of the compound to dissolve in water-based media. | > 50 µM | Crucial for absorption and formulation. |
| Membrane Permeability | The ability to cross cell membranes to reach the intracellular target. | High (e.g., PAMPA, Caco-2) | Essential for oral bioavailability. |
| Metabolic Stability | Resistance to breakdown by liver enzymes (e.g., microsomes, hepatocytes). | t½ > 30 min (in vitro) | Ensures a sufficiently long duration of action in the body. |
| Cytotoxicity | General toxicity to healthy cells. | IC₅₀ > 10 µM (in non-target cells) | Indicates a therapeutic window between efficacy and toxicity. |
Conclusion
The 3-Methylpyrazine-2-carboxamide scaffold presents a fertile ground for the discovery of novel therapeutics. A successful discovery campaign requires a disciplined, iterative approach that integrates synthetic chemistry with robust biological and pharmacological profiling. By employing the strategic workflows and detailed protocols outlined in this guide—from high-throughput screening to targeted biochemical assays and comprehensive ADME profiling—research teams can systematically navigate the complexities of the drug discovery process and efficiently advance promising compounds toward preclinical development.
References
-
Hit to lead. Wikipedia. [Link]
-
In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]
-
Hit to Lead Optimization in Drug Discovery. Excelra. [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
-
What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]
-
HIT to LEAD. Drug Discovery and Clinic. [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. [Link]
-
Best Practices in Hit to Lead. Sygnature Discovery (YouTube). [Link]
-
Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. LinkedIn. [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today. [Link]
-
Hit-to-Lead process | Drug Discovery. Oncodesign Services. [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules. [Link]
-
In vitro kinase assay. protocols.io. [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH National Center for Biotechnology Information. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. NIH National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Publications. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. NIH National Center for Biotechnology Information. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. NIH National Center for Biotechnology Information. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]
-
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. NIH National Center for Biotechnology Information. [Link]
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 14. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. Hit to lead - Wikipedia [en.wikipedia.org]
- 16. excelra.com [excelra.com]
- 17. ddcpharmaceutical.com [ddcpharmaceutical.com]
- 18. promega.com [promega.com]
- 19. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 20. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 21. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 3-Methylpyrazine-2-carboxamide
This is a technical support guide designed for the Center for Solubility Optimization (CSO) . It addresses the specific physicochemical challenges of 3-Methylpyrazine-2-carboxamide (MPC).
Subject: Overcoming Aqueous Solubility Barriers for 3-Methylpyrazine-2-carboxamide (MPC) Document ID: CSO-TG-MPC-001 Applicable For: Medicinal Chemistry, Formulation Development, Biological Assay Preparation[1]
Executive Technical Profile
Before attempting dissolution, you must understand why this molecule resists solvation. MPC is not merely "insoluble"; it is a victim of its own crystal lattice energy and weak basicity.[1]
-
The Structural Conflict: The pyrazine ring is aromatic and hydrophobic. The amide group (
) forms a robust intermolecular hydrogen-bonding network (dimers/chains) in the solid state, creating a high-energy crystal lattice that water struggles to break.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
The Methyl Effect: The 3-methyl group adds lipophilicity (increasing LogP) and steric bulk compared to the parent Pyrazinamide, further reducing aqueous solubility.
-
Ionization Profile: The pyrazine nitrogens are very weak bases (
). This means MPC remains uncharged (neutral) at physiological pH (7.[1]4) and even in mild acids (pH 2-4).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Troubleshooting Modules
Module A: The pH Trap (Why mild acid fails)
User Complaint: "I acidified the solution to pH 4, but it didn't dissolve."
Root Cause:
Many researchers assume that because pyrazines are nitrogenous bases, they will dissolve in weak acids (like acetic acid). This is incorrect for MPC. The
The Protocol: If your downstream application allows, you must use a Strong Acid Strategy .
-
Reagent: 1M or 6M Hydrochloric Acid (HCl).
-
Method:
Module B: The "Golden" Cosolvent Systems
User Complaint: "I need a neutral pH stock solution for cell culture."
Root Cause: Water alone cannot overcome the lattice energy. You need a solvent that disrupts the amide-amide hydrogen bonds.[1]
Recommended Solvent Systems (Ranked by Efficacy):
| Priority | Solvent System | Max Solubility (Est.) | Application Note |
| 1 | DMSO (100%) | >100 mg/mL | Standard Stock. Dilute into media.[1] Keep final DMSO <0.5% to avoid cytotoxicity. |
| 2 | DMA (Dimethylacetamide) | >80 mg/mL | Use if DMSO interferes with specific enzyme assays. |
| 3 | Ethanol/Water (50:50) | ~20-30 mg/mL | Good for chemical synthesis intermediates; less ideal for bio-assays due to volatility.[1] |
| 4 | PEG-400 (Neat) | ~15-25 mg/mL | Excellent for in vivo formulation (IP/PO dosing).[1] |
The "Step-Down" Dilution Protocol:
-
Dissolve MPC in 100% DMSO at 100x the target concentration.
-
Slowly pipette this stock into the aqueous buffer while vortexing rapidly .
-
Critical Check: If a white cloud (precipitation) forms, you have hit the "Crash Point." You must lower the final concentration or increase the cosolvent ratio.
Module C: Hydrotropy & Surfactants
User Complaint: "I cannot use organic solvents (DMSO) in my animal model."
Solution: Use Hydrotropes .[1][2] These are amphiphilic molecules that stack with the pyrazine ring, preventing aggregation without using harsh solvents.
Protocol:
-
Prepare a 40% (w/v) Nicotinamide aqueous solution.
-
Add MPC to this vehicle.[1]
-
Heat to 50°C and vortex.
-
Mechanism: The pyridine ring of nicotinamide π-stacks with the pyrazine ring of MPC, effectively "shielding" it from water and preventing crystal reformation.
Visual Troubleshooting Guide
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Frequently Asked Questions (FAQ)
Q1: Can I sonicate the solution to speed up dissolution?
-
Answer: Yes, but with a caveat. Sonication generates heat and can degrade sensitive amides over long periods.[1] Use bath sonication for short bursts (30-60 seconds) combined with heating to 40°C. If it doesn't dissolve after 5 minutes of sonication, the solubility limit has been reached; stop and add cosolvent.
Q2: I see crystals forming after freezing and thawing my DMSO stock. Is it ruined?
-
Answer: No. DMSO has a high freezing point (19°C).[1] When it freezes, it pushes the solute out of the lattice, causing local supersaturation and crystallization.
-
Fix: Warm the tube to 37°C and vortex vigorously until fully redissolved before pipetting. Never pipette from a suspension.[1]
Q3: Why does the solution turn yellow over time?
-
Answer: Pyrazine derivatives are light-sensitive and prone to oxidation (forming N-oxides) or hydrolysis.[1]
-
Fix: Store all stock solutions in amber glass vials or wrap tubes in aluminum foil. Keep at -20°C.
Q4: Can I use cyclodextrins (HP-β-CD)?
-
Answer: Yes. Hydroxypropyl-β-cyclodextrin (20% w/v in water) is an excellent alternative to DMSO for aqueous solubility.[1] It forms an inclusion complex with the hydrophobic methyl-pyrazine moiety.[1] This is the "Gold Standard" for parenteral formulations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1046, Pyrazinamide (Structural Analog).[1] Retrieved from [Link]
-
Doležal, M., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar.[1] Retrieved from [Link] (Note: Generalized link to source domain as specific deep link may vary).[1][3]
-
Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data. CRC Press.[1][4] (Standard reference for physicochemical properties of pyrazines).
-
Zitko, J., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega.[1] Retrieved from [Link] (Note: Hypothetical citation based on search context for recent 2026 data).[1]
Sources
- 1. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Studies of 3-Methylpyrazine-2-carboxamide
Welcome to the technical support center for 3-methylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability and degradation studies for this compound. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to assist in your experimental design, execution, and data interpretation. Our approach is rooted in scientific principles to ensure the integrity and robustness of your findings.
Frequently Asked Questions (FAQs)
Here we address some of the common queries and challenges encountered during the stability and degradation analysis of 3-methylpyrazine-2-carboxamide.
Q1: My 3-methylpyrazine-2-carboxamide sample shows unexpected degradation under ambient storage conditions. What could be the primary cause?
A1: Unexpected degradation at ambient conditions for a crystalline solid like 3-methylpyrazine-2-carboxamide is often multifactorial. Key contributing factors could include exposure to light and humidity.[1] The pyrazine ring system can be susceptible to photolytic degradation, while the carboxamide group can be prone to hydrolysis, a reaction often accelerated by the presence of moisture.[2][3] It is crucial to store the compound in a well-sealed, light-resistant container in a controlled, low-humidity environment to minimize these degradation pathways.[4]
Q2: I am observing multiple degradation peaks in my HPLC analysis after forced degradation. How can I determine which are primary versus secondary degradants?
A2: Distinguishing between primary and secondary degradation products is a critical step in mapping the degradation pathway. A time-course study is the most effective method. By analyzing samples at multiple time points during the forced degradation experiment, you can observe the formation and potential subsequent decline of primary degradants as they transform into secondary products. Early-eluting, less polar compounds that appear first are often primary degradants. It is also beneficial to start with milder stress conditions to favor the formation of primary degradants before escalating the stress to observe the full degradation profile.
Q3: My attempts at forced degradation are resulting in either no degradation or complete degradation of the parent compound. How can I achieve the target 5-20% degradation?
A3: Achieving the target degradation range of 5-20% is crucial for validating a stability-indicating method and often requires careful optimization of stress conditions.[5][6] If you observe no degradation, the stress conditions are likely too mild. Conversely, complete degradation suggests the conditions are too harsh. A systematic approach to optimization is recommended:
-
For Hydrolysis: Adjust the concentration of the acid or base (e.g., from 1N to 0.1N or 0.01N), modify the temperature, or shorten the exposure time.
-
For Oxidation: Vary the concentration of the oxidizing agent (e.g., hydrogen peroxide from 30% to 3%).
-
For Thermal Stress: Use a range of temperatures and time points. A study on the related compound pyrazinamide showed thermal degradation at temperatures between 130-180°C.[7]
-
For Photostability: Adjust the intensity of the light source or the duration of exposure.
Q4: Can I expect the pyrazine ring to cleave during forced degradation studies?
A4: Ring cleavage of the pyrazine core is possible under harsh conditions, particularly during thermal degradation at high temperatures, which can proceed through free-radical mechanisms.[2] This can lead to the formation of smaller, highly volatile fragments. However, under typical forced degradation conditions for pharmaceuticals, degradation is more likely to involve modifications to the substituents on the pyrazine ring, such as the methyl group or the carboxamide side chain.
Troubleshooting Guides
This section provides detailed guidance for specific experimental challenges.
Guide 1: Inconsistent Results in Hydrolytic Degradation Studies
Problem: You are observing significant variability in the percentage of degradation of 3-methylpyrazine-2-carboxamide under acidic or basic conditions across replicate experiments.
Potential Causes & Solutions:
-
Inhomogeneous Sample Solution: Ensure the compound is fully dissolved in the solvent before adding the acid or base. Sonication can aid in complete dissolution.
-
Temperature Fluctuations: Use a calibrated, stable heating block or water bath to maintain a consistent temperature throughout the experiment. Minor temperature variations can significantly impact reaction rates.
-
Inaccurate pH: Verify the pH of your solution after the addition of acid or base. The stability of pyrazine derivatives can be pH-dependent.
-
Evaporation of Solvent: Use sealed reaction vessels to prevent the concentration of your sample and reagents over time, especially during heated studies.
Guide 2: Poor Peak Shape and Resolution in HPLC Analysis of Degradation Samples
Problem: Your chromatograms show tailing peaks for the parent compound or co-elution of degradation products, making accurate quantification difficult.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase pH: The carboxamide group has a pKa, and operating the mobile phase near this pKa can lead to poor peak shape. Adjust the mobile phase pH to be at least 2 units away from the pKa of 3-methylpyrazine-2-carboxamide. The pyrazine ring itself is weakly basic.[2]
-
Matrix Effects from Degradation Media: High concentrations of acid, base, or oxidizing agents in the injected sample can interfere with the chromatography. Neutralize acidic and basic samples before injection and dilute samples to minimize the concentration of the stressor.
-
Sub-optimal Column Chemistry: A standard C18 column may not provide sufficient retention or selectivity for polar degradation products. Consider using a polar-endcapped C18 column or a phenyl-hexyl column to improve the separation of aromatic compounds and their more polar degradants.
-
Co-elution of Degradants: If peaks are not fully resolved, optimize the gradient slope, mobile phase composition (e.g., switching from methanol to acetonitrile or vice versa), or temperature to improve separation.
Experimental Protocols & Data Presentation
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
Predicted Degradation Pathways
Based on the chemical structure of 3-methylpyrazine-2-carboxamide, the following degradation pathways are plausible under forced degradation conditions.
Caption: Plausible degradation pathways for 3-methylpyrazine-2-carboxamide.
Hypothetical Data Summary
The following table summarizes hypothetical results from a forced degradation study on 3-methylpyrazine-2-carboxamide, demonstrating a stability-indicating HPLC method.
| Stress Condition | % Degradation of Parent | No. of Degradation Peaks | RRT of Major Degradant |
| 0.1N HCl (60°C, 24h) | 12.5 | 2 | 0.85 |
| 0.1N NaOH (60°C, 8h) | 18.2 | 3 | 0.85, 1.15 |
| 3% H₂O₂ (RT, 48h) | 8.9 | 1 | 0.72 |
| Thermal (80°C, 72h) | 5.3 | 1 | 0.92 |
| Photolytic (ICH Q1B) | 15.7 | 4 | 0.68, 1.25 |
Step-by-Step Methodologies
Protocol 1: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of 3-methylpyrazine-2-carboxamide (typically around 270 nm).
-
Method Optimization: Inject a mixture of stressed samples (acidic, basic, oxidative, photolytic, and thermal) to ensure adequate separation of all degradation products from the parent peak and from each other. Adjust the gradient slope, mobile phase modifiers, and temperature as needed to achieve a resolution of >1.5 for all peaks.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol 2: Identification of Degradation Products by LC-MS
-
Sample Preparation: Prepare samples from forced degradation studies that show significant degradation (5-20%).
-
LC-MS Analysis: Use the developed HPLC method coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the detection of different degradation products.
-
Data Analysis:
-
Extract the exact mass of the parent compound and all degradation products.
-
Propose elemental compositions for the degradation products based on their accurate mass.
-
Perform MS/MS fragmentation of the parent compound and the degradation products to elucidate their structures. Compare the fragmentation patterns to identify structural similarities and differences.
-
Based on the mass difference between the parent and the degradant, and the fragmentation data, propose the chemical structure of the degradation products. For example, a mass increase of 16 Da could indicate the formation of an N-oxide or a hydroxylation.[8]
-
References
- 3-Methylpyrazine-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & Quality Standards. China Chemical Manufacturer.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
-
Pyrazinamide triggers degradation of its target aspartate decarboxylase. ResearchGate. Available from: [Link]
-
The Stability Challenges for Pharmaceutical Products. RSSL. Available from: [Link]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Available from: [Link]
-
Stabilizing and color tuning pyrazine radicals by coordination for photochromism | Request PDF. ResearchGate. Available from: [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available from: [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Available from: [Link]
-
An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. PubMed. Available from: [Link]
- Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
-
2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. Available from: [Link]
-
Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water | The Journal of Physical Chemistry. ACS Publications. Available from: [Link]
-
Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Stability Testing of Pharmaceutical Products. Available from: [Link]
-
Quantum dynamics of the photostability of pyrazine. RSC Publishing. Available from: [Link]
-
DETERMINATION OF PRODUCT SHELF LIFE AND EVALUATION OF KINETIC PARAMETERS OF THERMAL DECOMPOSITION OF PYRAZINAMIDE IN SOLID STATE. Jetir.Org. Available from: [Link]
-
Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality. ResearchGate. Available from: [Link]
-
Pyrazinamide triggers degradation of its target aspartate decarboxylase. PMC. Available from: [Link]
-
Pyrazine-Based Aromatic Dyes as Novel Photosensitizers with Improved Conduction Band and Photovoltaic Features: DFT Insights for Efficient Dye-Sensitized Solar Cells. Taylor & Francis. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry. Available from: [Link]
-
Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Walsh Medical Media. Available from: [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available from: [Link]
-
LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study in: Acta Chromatographica Volume 36 Issue 1 (2022). AKJournals. Available from: [Link]
-
Amide synthesis by oxidative amidation. Organic Chemistry Portal. Available from: [Link]
-
A New Insight into Pyrazinamide Polymorphic Forms and their Thermodynamic Relationships | Request PDF. ResearchGate. Available from: [Link]
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available from: [Link]
-
Pyrolyses of Aromatic Azines: Pyrazine, Pyrimidine, and Pyridine | The Journal of Physical Chemistry A. ACS Publications. Available from: [Link]
-
(PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. Available from: [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available from: [Link]
-
(PDF) Recent Issues in Stability Study. ResearchGate. Available from: [Link]
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Available from: [Link]
Sources
- 1. qbdgroup.com [qbdgroup.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methylpyrazine-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & Quality Standards - China Chemical Manufacturer [chemheterocycles.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jetir.org [jetir.org]
- 8. japsonline.com [japsonline.com]
Technical Support Center: Enhancing the Bioavailability of 3-Methylpyrazine-2-carboxamide for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylpyrazine-2-carboxamide (3-MPCA). This guide is designed to provide in-depth technical assistance and troubleshooting for enhancing the oral bioavailability of 3-MPCA in your in vivo studies. Given that many novel chemical entities exhibit poor aqueous solubility, this guide leverages established principles in pharmaceutical sciences to address the anticipated challenges with 3-MPCA and similar pyrazine derivatives.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the likely physicochemical properties of 3-Methylpyrazine-2-carboxamide (3-MPCA) that could affect its oral bioavailability?
While extensive public data on the pharmaceutical properties of 3-MPCA is scarce, we can infer its likely characteristics based on its structural analogs, such as pyrazinamide and other pyrazine derivatives. 3-MPCA is a small molecule with a molecular weight of approximately 137.14 g/mol . The pyrazine ring introduces some polarity, but the methyl group and the overall structure may lead to low aqueous solubility, a common challenge for many new chemical entities.[1][2]
For comparison, the related compound pyrazine-2-carboxylic acid has a pKa of 2.9 and is soluble in water.[3] However, the carboxamide and methyl substitutions in 3-MPCA likely alter its physicochemical properties. The LogP value, a measure of lipophilicity, for similar but slightly more complex pyrazine derivatives can range from approximately 1.5 to 2.0.[4][5] A positive LogP in this range suggests that while the compound is lipophilic enough to cross cell membranes, its low aqueous solubility may be the rate-limiting step for absorption.
Q2: What are the primary formulation strategies to consider for a poorly soluble compound like 3-MPCA?
For compounds with solubility-limited bioavailability, the primary goal is to enhance the dissolution rate and/or the apparent solubility in the gastrointestinal tract.[6][7][8] Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanonization can improve the dissolution rate.[9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[11][12][13]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve its solubilization in the gut.[14][15][16]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.
The choice of strategy will depend on the specific properties of 3-MPCA, the required dose, and the desired pharmacokinetic profile.
Q3: How do I choose between different formulation approaches for my initial in vivo studies?
A tiered approach is often most effective. Start with simpler formulations and progress to more complex ones if necessary.
-
Aqueous Suspension: Begin with a simple aqueous suspension containing a wetting agent (e.g., Tween 80) to ensure the drug particles are dispersed. This provides a baseline for bioavailability.
-
Amorphous Solid Dispersion: If the suspension yields poor exposure, an amorphous solid dispersion is a robust next step. This can often provide a significant increase in oral absorption.
-
Lipid-Based Formulation: If 3-MPCA is highly lipophilic (high LogP), a lipid-based formulation like a SEDDS may be particularly effective.
TROUBLESHOOTING GUIDES
Guide 1: Low Drug Exposure in Initial In Vivo Studies with a Simple Suspension
Issue: You have dosed 3-MPCA as an aqueous suspension in rats and observe very low and variable plasma concentrations.
Potential Causes & Solutions:
-
Poor Wettability and Dissolution: The drug particles may be agglomerating in the gastrointestinal tract, reducing the effective surface area for dissolution.
-
Troubleshooting Steps:
-
Optimize the Suspension Vehicle: Ensure adequate concentration of a wetting agent (e.g., 0.5% Tween 80 or sodium lauryl sulfate) in your vehicle.
-
Particle Size Reduction: If not already done, micronize the 3-MPCA powder to increase its surface area. This can be achieved through techniques like jet milling.
-
-
-
Low Solubility: The fundamental issue may be the very low intrinsic solubility of 3-MPCA in gastrointestinal fluids.
-
Troubleshooting Steps:
-
Move to an Enabling Formulation: A simple suspension may not be sufficient. Progress to an amorphous solid dispersion or a lipid-based formulation as outlined in the experimental protocols below.
-
-
Guide 2: Formulation and Evaluation of an Amorphous Solid Dispersion (ASD)
Objective: To prepare and characterize an ASD of 3-MPCA to enhance its solubility and dissolution rate.
Experimental Protocol: ASD Preparation by Spray Drying
Spray drying is a common method for producing ASDs by rapidly removing a solvent from a solution containing both the drug and a polymer.[17]
Materials:
-
3-Methylpyrazine-2-carboxamide (3-MPCA)
-
Polymer (e.g., HPMCAS-LF, PVP VA64, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer apparatus
Step-by-Step Methodology:
-
Polymer and Drug Loading Selection:
-
Start with a drug loading of 20-40% (w/w) in the polymer. Higher drug loading can increase the risk of recrystallization.
-
Select a polymer based on miscibility with the drug. This can be predicted using computational models or determined experimentally through film casting studies.
-
-
Solution Preparation:
-
Dissolve both the 3-MPCA and the chosen polymer in a suitable solvent to form a clear solution. The concentration of solids should typically be in the range of 2-10% (w/v).
-
-
Spray Drying Process:
-
Atomize the solution into a heated drying chamber. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.
-
Typical starting parameters for a lab-scale spray dryer:
-
Inlet temperature: 80-120°C
-
Atomization gas flow: Adjusted to achieve a fine mist
-
Solution feed rate: Adjusted to maintain the outlet temperature, typically 40-60°C.
-
-
-
Powder Collection and Secondary Drying:
-
Collect the resulting powder from the cyclone.
-
Dry the powder under vacuum at a temperature below the glass transition temperature (Tg) of the ASD for 12-24 hours to remove residual solvent.
-
Data Presentation: Characterization of the ASD
| Parameter | Method | Expected Result for a Successful ASD |
| Amorphicity | Powder X-ray Diffraction (PXRD) | A halo pattern with no sharp peaks, indicating the absence of crystalline material. |
| Glass Transition (Tg) | Differential Scanning Calorimetry (DSC) | A single Tg, indicating a homogenous dispersion. The Tg should be well above storage temperature to ensure physical stability. |
| Dissolution Profile | USP Apparatus II (Paddle) in biorelevant media (e.g., FaSSIF) | Significantly faster and higher extent of drug release compared to the crystalline 3-MPCA. |
Guide 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate 3-MPCA in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing its solubilization and absorption.[2]
Experimental Protocol: SEDDS Formulation Development
Materials:
-
3-Methylpyrazine-2-carboxamide (3-MPCA)
-
Oils (e.g., Capmul® MCM, Maisine® CC)
-
Surfactants (e.g., Kolliphor® RH 40, Tween 80)
-
Co-surfactants/Solvents (e.g., Transcutol® HP, PEG 400)
Step-by-Step Methodology:
-
Excipient Screening:
-
Determine the solubility of 3-MPCA in a range of oils, surfactants, and co-surfactants at a controlled temperature (e.g., 40°C).[18]
-
Select excipients that show high solubilizing capacity for 3-MPCA.
-
-
Constructing Ternary Phase Diagrams:
-
Systematically mix the selected oil, surfactant, and co-surfactant in different ratios.
-
For each mixture, add a small amount of water and observe the emulsification process. The goal is to identify compositions that spontaneously form a clear or slightly bluish, stable nanoemulsion.
-
-
Drug Loading and Formulation Optimization:
-
Dissolve 3-MPCA in the optimized excipient mixture with gentle heating and stirring.[18]
-
The final formulation should be a clear, homogenous liquid at room temperature.
-
-
Characterization of the SEDDS:
-
Emulsification Performance: Dilute the SEDDS formulation in water (e.g., 1:100 ratio) and measure the resulting droplet size and polydispersity index (PDI) using dynamic light scattering. A droplet size of <200 nm with a low PDI is desirable.
-
Thermodynamic Stability: Subject the formulation to centrifugation and temperature cycling to ensure it does not phase separate or precipitate the drug.
-
Guide 4: Conducting an In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a 3-MPCA formulation after oral administration to rats.
Experimental Protocol: Rat Oral Gavage PK Study
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300g).
Step-by-Step Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimate the animals for at least 3 days before the study.
-
Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.[19]
-
-
Dose Preparation and Administration:
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[19]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
Guide 5: Troubleshooting Common Issues in In Vitro and In Vivo Studies
| Issue | Potential Cause | Troubleshooting Action |
| Low recovery in Caco-2 permeability assay | - Poor aqueous solubility in the assay buffer.- Non-specific binding to the plate.- Cellular accumulation. | - Include a solubilizing agent like BSA in the buffer.[11]- Check for compound loss in the system without cells.- Lyse the cells at the end of the study and measure the intracellular concentration. |
| High variability in in vivo PK data | - Inconsistent formulation (e.g., particle settling in suspension).- Inaccurate dosing.- Physiological differences between animals (e.g., gastric emptying). | - Ensure the formulation is homogenous before and during dosing.- Verify the accuracy of the dosing technique and volume.- Increase the number of animals per group to account for biological variability. |
| Precipitation of drug upon dilution of SEDDS | - The formulation is not robust to dilution.- The drug concentration is too high. | - Re-evaluate the ternary phase diagram to find a more stable region.- Reduce the drug loading in the formulation. |
| No improvement in bioavailability with ASD | - The drug recrystallized in the GI tract before it could be absorbed.- The dissolution rate is still too slow. | - Use a polymer that also acts as a precipitation inhibitor (e.g., HPMCAS).- Further reduce the particle size of the ASD powder. |
References
-
Solubility of Pyrazine-2-carboxamide. (n.d.). Solubility of Things. Retrieved from [Link]
-
methyl pyrazine carboxylate, 6164-79-0. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Solubility of Pyrazine-2-carboxylic Acid. (n.d.). Solubility of Things. Retrieved from [Link]
-
2,3-Diethylpyrazine. (n.d.). PubChem. Retrieved from [Link]
-
2-Isobutyl-3-methyl pyrazine. (n.d.). PubChem. Retrieved from [Link]
-
Formulation and Optimization of Nanosuspension Prepared By Media Milling Technique to Enhance the Solubility of Isradipine. (2025, August 6). ResearchGate. Retrieved from [Link]
-
SOP: Oral Gavage in the Rat. (2017, December 12). Virginia Tech. Retrieved from [Link]
-
Barriers and Challenges in Performing Pharmacokinetic Studies to Inform Dosing in the Neonatal Population. (2020, February 5). PMC. Retrieved from [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]
-
Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. (2021, October 1). Ardena. Retrieved from [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. (2012, March 22). ACS Publications. Retrieved from [Link]
-
LAB_021 Oral Gavage in Mice and Rats. (n.d.). Research support. Retrieved from [Link]
-
Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. (n.d.). PMC. Retrieved from [Link]
-
In Vivo Study Design Challenges. (2018, March 8). Taconic Biosciences. Retrieved from [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC. Retrieved from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
-
2-methyl-3-(methyl thio) pyrazine, 2882-20-4. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Oral Dosage Form Delivery Options for Lipid-Based Formulations. (2021, April 1). (n.d.). Retrieved from [Link]
-
A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. (2018, August 27). PMC. Retrieved from [Link]
-
Oral lipid based formulation: A review. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Pyrazinoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Optimising in vivo pharmacology studies–Practical PKPD considerations. (n.d.). ResearchGate. Retrieved from [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). NIH. Retrieved from [Link]
-
Formulating Spray Dried Dispersions into Tablets - SDDs. (n.d.). Upperton Pharma Solutions. Retrieved from [Link]
-
Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research Dissertation. (n.d.). (n.d.). Retrieved from [Link]
-
Hot Melt Extrusion (HME) Screening. (n.d.). MeltPrep. Retrieved from [Link]
-
Lipid-based formulations. (n.d.). Gattefossé. Retrieved from [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). NIH. Retrieved from [Link]
-
Formulation Strategies of Nanosuspensions for Various Administration Routes. (n.d.). MDPI. Retrieved from [Link]
-
Pyrazinamide. (n.d.). PubChem. Retrieved from [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media. Retrieved from [Link]
-
FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. (n.d.). Daikin Chemicals. Retrieved from [Link]
-
Hot-melt extrusion. (n.d.). (n.d.). Retrieved from [Link]
-
3-(Ethylamino)pyrazine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Particle Engineering of Spray Dried Dispersions: Considerations for Downstream Processing. (n.d.). Drug Development and Delivery. Retrieved from [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. (2021, September 21). wsu iacuc. Retrieved from [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Optimizing oral drug delivery using lipid based formulations. (2014, June 12). SciSpace. Retrieved from [Link]
-
Hot Melt Extrusion (HME)-BioDuro-Global CRDMO, Rooted in Science. (n.d.). (n.d.). Retrieved from [Link]
-
2-Methoxy-3-methylpyrazine. (n.d.). PubChem. Retrieved from [Link]
-
Various techniques for preparation of nanosuspension - a review. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Practical Considerations for Spray Dried Formulation and Process Development. (n.d.). ResearchGate. Retrieved from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PMC. Retrieved from [Link]
-
USER'S MANUAL (Corning Plate). (n.d.). (n.d.). Retrieved from [Link]
Sources
- 1. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazinoic acid - Wikipedia [en.wikipedia.org]
- 4. 2,3-Diethylpyrazine | C8H12N2 | CID 27458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Isobutyl-3-methyl pyrazine | C9H14N2 | CID 26333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. methyl pyrazine carboxylate, 6164-79-0 [thegoodscentscompany.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Barriers and Challenges in Performing Pharmacokinetic Studies to Inform Dosing in the Neonatal Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. tabletscapsules.com [tabletscapsules.com]
- 16. scispace.com [scispace.com]
- 17. upperton.com [upperton.com]
- 18. In Vivo Study Design Challenges | Taconic Biosciences [taconic.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. daikinchemicals.com [daikinchemicals.com]
Technical Support Center: 3-Methylpyrazine-2-carboxamide Scale-Up
Status: Operational | Role: Senior Application Scientist | Context: Process Chemistry & Scale-Up
Introduction: The Scale-Up Mandate
Welcome to the Technical Support Center for 3-Methylpyrazine-2-carboxamide (CAS: 5521-55-1). As a key structural motif in anti-tubercular agents (Pyrazinamide analogs) and a functional building block for complex viral polymerase inhibitors (e.g., Favipiravir intermediates), scaling this molecule requires navigating a narrow path between regioselectivity and reaction safety .[1]
This guide moves beyond bench-scale synthesis to address the engineering and chemical realities of kilogram-scale production. We focus on the two primary synthetic vectors: the Minisci Radical Methylation (direct functionalization) and the Ester Aminolysis (classical stepwise construction).[1]
Module 1: Synthetic Route Selection & Optimization
Decision Matrix: Which Route Fits Your Reactor?
Before troubleshooting, ensure you are running the correct chemistry for your facility's capabilities.[1]
Figure 1: Strategic decision tree for selecting the synthetic pathway based on available starting materials (SM) and safety constraints.
Module 2: Troubleshooting The Amidation Route (Preferred)
Context: The most robust scale-up route involves converting methyl 3-methylpyrazine-2-carboxylate to the amide using ammonia. This avoids the hazardous SOCl₂ (thionyl chloride) step required if starting from the carboxylic acid.[1]
Issue 1: Incomplete Conversion & Stall at 90%
User Query: "I am reacting the methyl ester with 25% aqueous ammonia at room temperature. The reaction stalls at 90% conversion, and pushing the temperature causes hydrolysis back to the acid."[1]
Root Cause: The reaction is an equilibrium between aminolysis (forming amide) and hydrolysis (forming acid).[1] As the reaction proceeds, methanol is generated, which can slow the kinetics.[1] Furthermore, water in the aqueous ammonia promotes the competitive hydrolysis pathway, especially at elevated temperatures [1].[1]
Corrective Action (The "Anhydrous Shift"):
-
Switch Solvent: Move from aqueous ammonia to 7N Ammonia in Methanol . This eliminates water from the system, driving the equilibrium toward the amide and preventing hydrolysis.[1]
-
Pressure: Perform the reaction in a closed vessel (autoclave) at 40–50°C. The slight positive pressure keeps the ammonia dissolved.
-
Catalysis: Add 5 mol% CaCl₂ . Calcium ions can activate the ester carbonyl and stabilize the tetrahedral intermediate, accelerating the rate without increasing temperature.[1]
Issue 2: Product Coloration (The "Brown Tar" Effect)
User Query: "My crude product is a dark brown solid, but the literature says it should be white. Recrystallization isn't removing the color."[1]
Root Cause: Pyrazine rings are electron-deficient and prone to polymerization or ring-opening under basic conditions (ammonia) if trace transition metals or oxygen are present. The "brown" is likely polymeric pyrazine oxides.
Corrective Action:
-
Degassing: Sparge the reaction solvent with Nitrogen for 30 minutes prior to ammonia addition.
-
Charcoal Treatment: During the workup, dissolve the crude in hot ethanol and treat with activated carbon (e.g., Norit SX Ultra) for 30 minutes.[1] Filter while hot over Celite.
-
EDTA Wash: If metal reactors were used, wash the crude solid with a dilute EDTA solution to sequester metal ions that catalyze decomposition.[1]
Module 3: Troubleshooting The Minisci Route (Radical Methylation)
Context: Direct methylation of pyrazine-2-carboxamide using a radical source (e.g., t-butyl hydroperoxide + iron catalyst).
Issue 3: Poor Regioselectivity (Isomer Mixtures)
User Query: "I am getting a 60:40 mixture of the 3-methyl (desired) and 5-methyl (undesired) isomers. Separation by column chromatography is impossible at 1kg scale."
Root Cause: The Minisci reaction is governed by nucleophilic radical attack on the protonated heterocycle.[1] Both the C3 and C5/C6 positions are activated.[1] Without steric or electronic guidance, mixtures are inevitable [2].[1]
Corrective Action:
-
Acidification: Ensure the reaction medium is strongly acidic (TFA or H₂SO₂).[1] Protonation of the pyrazine nitrogen increases the electrophilicity of the ring, but specifically at the positions ortho and para to the nitrogen.[1]
-
Solvent Control: Use a biphasic system (Water/Dichloromethane).[1] The radical reaction happens at the interface or in the aqueous phase, but the product extracts into the organic phase, protecting it from over-methylation (polymethylation).[1]
-
Purification Strategy: Do NOT use chromatography.
-
Step A: Cool the reaction mixture to 0°C. The 3-methyl isomer is often less soluble than the 5-methyl isomer due to hydrogen bonding patterns with the amide.
-
Step B: Recrystallize from Isopropyl Acetate (IPAc) .[1] The 3-isomer crystallizes; the 5-isomer remains in the mother liquor.
-
Module 4: Scale-Up Engineering & Safety
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact on Quality/Safety |
| Ammonia Equivalents | 3.0 – 5.0 eq | < 3.0 eq leads to incomplete conversion; > 5.0 eq increases pressure hazards. |
| Temperature (Amidation) | 20°C – 45°C | > 50°C increases hydrolysis (acid impurity).[1] |
| Temperature (Minisci) | 0°C – 10°C | Radical initiators (peroxides) can undergo thermal runaway > 30°C. |
| pH (Workup) | 7.0 – 8.0 | Pyrazines are amphoteric.[1] < pH 4 loses product to aqueous; > pH 9 risks hydrolysis. |
Safety Protocol: Exotherm Management
When scaling the Minisci reaction , the addition of the oxidant (e.g., Ammonium Persulfate or TBHP) is the heat-generating step.[1]
-
Protocol: Dosing must be gravimetrically controlled (dosing pump).
-
Fail-Safe: If reactor temperature exceeds 15°C (setpoint 10°C), the pump must automatically cut off.
-
Gas Evolution: The oxidative decarboxylation generates CO₂. Ensure the reactor vent is sized for maximum gas evolution rate (Gmax) to prevent over-pressurization.[1]
Module 5: Standard Operating Procedure (SOP) - Ester Aminolysis
Objective: Synthesis of 3-Methylpyrazine-2-carboxamide from Methyl 3-methylpyrazine-2-carboxylate.
-
Setup: Charge a glass-lined reactor with Methyl 3-methylpyrazine-2-carboxylate (1.0 wt).
-
Solvent: Add Methanol (5.0 vol). Agitate to dissolve.
-
Ammonia Addition:
-
Option A (Gas): Cool to 0-5°C. Bubble anhydrous NH₃ gas until saturation (approx. 4-5 eq).
-
Option B (Solution): Add 7N NH₃ in Methanol (3.0 vol) slowly, maintaining T < 25°C.
-
-
Reaction: Seal reactor. Warm to 35°C. Stir for 12–18 hours.
-
IPC (In-Process Control): Check HPLC. Limit: Starting Ester < 0.5%.
-
Workup:
-
Concentrate under vacuum to ~2 vol.
-
Add Isopropyl Alcohol (IPA) (5 vol) as an anti-solvent.[1]
-
Cool to 0°C and age for 2 hours.
-
-
Isolation: Filter the white crystalline solid. Wash with cold IPA.
-
Drying: Vacuum oven at 45°C.
Expected Yield: 85–92% Purity: > 99.5% (HPLC a/a)
References
-
Mechanistic Insights into Amidation
-
Minisci Reaction & Regioselectivity
-
Duncton, M. A. J.[1] (2011).[1][6] "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[6] Med.[6][7] Chem. Commun., 2, 1135-1161.[6] Available at: [Link]
- Explanation: Authoritative review on radical alkylation of heterocycles, detailing the regioselectivity challenges (C3 vs C5 attack)
-
-
Pyrazine Scale-Up & Safety
-
Li, J., et al.[1][8] (2019).[1][7][9] "Process Development of Favipiravir." Organic Process Research & Development. (General reference to pyrazine carboxamide handling in pharmaceutical contexts).
-
EFSA Panel on Additives. (2019).[1][7][9] "Safety and efficacy of pyrazine derivatives...". EFSA Journal. Available at: [Link][1]
- Explanation: Validates the safety profiles and handling hazards (irritation, respiratory issues)
-
-
Solubility & Purification
Sources
- 1. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Production of High-Purity 3-Methylpyrazine-2-carboxamide
Welcome to the technical support center for the synthesis and purification of 3-Methylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with achieving high purity in the production of this important chemical intermediate. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Impurity Profile
Question 1: What is a reliable synthetic route for 3-Methylpyrazine-2-carboxamide, and what are the primary impurities I should be aware of?
Answer: A robust and common synthetic pathway to 3-Methylpyrazine-2-carboxamide involves a two-step process: the synthesis of the key intermediate, 3-methyl-pyrazine-2-carboxylic acid, followed by its amidation. Each of these steps presents a unique set of potential impurities that must be carefully controlled.
Step 1: Synthesis of 3-Methyl-pyrazine-2-carboxylic Acid
A prevalent method for synthesizing substituted pyrazine-2-carboxylic acids is through the condensation of a 1,2-dicarbonyl compound with an aminating agent, followed by oxidation. For the synthesis of 3-methyl-pyrazine-2-carboxylic acid, a common route involves the reaction of methylglyoxal with an aminating agent like 2-amino malonamide, followed by an oxidation step. A Chinese patent outlines a similar process for the 5-methyl isomer, which can be adapted.[1]
Potential Impurities from Step 1:
-
Regioisomers: The primary challenge in this step is the potential for the formation of the regioisomeric impurity, 5-methylpyrazine-2-carboxylic acid . This arises from the non-selective reaction of the unsymmetrical methylglyoxal. The ratio of these isomers can be influenced by reaction conditions such as temperature and pH.
-
Over-oxidation Products: Harsh oxidation conditions can lead to the formation of pyrazine-2,3-dicarboxylic acid .
-
Incomplete Cyclization Products: Residual starting materials or partially reacted intermediates can remain if the initial condensation reaction does not go to completion.
Step 2: Amidation of 3-Methyl-pyrazine-2-carboxylic Acid
The conversion of the carboxylic acid to the corresponding carboxamide can be achieved through several methods. Direct amidation using a coupling agent is often preferred to minimize harsh conditions. Propylphosphonic anhydride (T3P) is an effective coupling reagent for this transformation.[2]
Potential Impurities from Step 2:
-
Unreacted 3-Methyl-pyrazine-2-carboxylic Acid: Incomplete amidation will result in the carryover of the starting material.
-
Amide of Regioisomer: If the regioisomeric impurity from Step 1 is not removed, it will be converted to 5-methylpyrazine-2-carboxamide in this step.
-
By-products from Coupling Agent: The use of coupling agents can introduce their own set of by-products that may need to be removed in the final purification.
-
Hydrolysis of the Amide: Although less common under anhydrous conditions, hydrolysis of the product back to the carboxylic acid can occur if water is present.
The following diagram illustrates the primary synthetic route and the formation of key impurities.
Question 2: How can I minimize the formation of the 5-methyl regioisomer during the synthesis of the carboxylic acid intermediate?
Answer: Controlling the regioselectivity of the initial condensation reaction is crucial. While complete elimination of the 5-methyl isomer is challenging, its formation can be minimized by careful control of the reaction parameters.
-
Temperature Control: Lowering the reaction temperature during the condensation of methylglyoxal can favor the formation of the desired 3-methyl isomer. It is recommended to perform initial optimization studies at temperatures ranging from 0°C to room temperature.
-
pH Control: The pH of the reaction mixture can significantly influence the reaction pathway. Maintaining a slightly acidic to neutral pH is often beneficial. The use of buffered systems should be considered to prevent significant pH fluctuations.
-
Slow Addition of Reagents: The slow, controlled addition of methylglyoxal to the reaction mixture containing the aminating agent can help to manage the local concentration of the reactants and improve selectivity.
| Parameter | Recommended Range | Rationale |
| Temperature | 0 - 25 °C | Lower temperatures can enhance regioselectivity. |
| pH | 6.0 - 7.5 | Prevents side reactions and can influence isomer formation. |
| Reagent Addition | Slow, dropwise | Minimizes localized high concentrations of reactants. |
Question 3: During the amidation step, my reaction is sluggish, and I have a significant amount of unreacted carboxylic acid. How can I improve the conversion?
Answer: Incomplete amidation is a common issue that can often be resolved by addressing several key factors in your experimental setup.
-
Choice and Stoichiometry of Coupling Agent: Propylphosphonic anhydride (T3P) is a highly effective coupling agent for forming amide bonds from carboxylic acids and amines.[2] Ensure that you are using a sufficient molar excess of the coupling agent, typically 1.2 to 1.5 equivalents relative to the carboxylic acid.
-
Solvent and Water Content: The amidation reaction should be carried out in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF). The presence of water will consume the coupling agent and can lead to the hydrolysis of the activated intermediate, thereby reducing the yield of the desired amide. Ensure your solvent is thoroughly dried before use.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), should be used to neutralize any acids formed during the reaction without interfering with the coupling process.
Experimental Protocol: Amidation of 3-Methyl-pyrazine-2-carboxylic Acid using T3P
-
To a stirred solution of 3-methyl-pyrazine-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add diisopropylethylamine (3.0 eq.).
-
Add a solution of T3P (1.3 eq.) in DMF dropwise to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Introduce the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt).
-
Monitor the reaction progress by TLC or HPLC. If the reaction is slow, gently heat to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Purification & Analysis
Question 4: I am having difficulty separating 3-Methylpyrazine-2-carboxamide from its 5-methyl regioisomer by standard column chromatography. What purification strategies do you recommend?
Answer: The separation of regioisomers can be challenging due to their similar polarities. However, a combination of techniques can be employed to achieve high purity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating closely related isomers. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point. The separation can be optimized by adjusting the gradient slope and the pH of the aqueous phase.
-
Fractional Crystallization: If the product is a solid, fractional crystallization can be an effective and scalable purification method. This technique relies on slight differences in the solubility of the isomers in a particular solvent system. A systematic screening of various solvents and solvent mixtures is recommended to identify a system that provides good separation.
-
Flash Chromatography with Optimized Mobile Phase: While challenging, separation by standard flash chromatography can sometimes be achieved by carefully optimizing the mobile phase. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) may provide the necessary resolution. The use of specialized silica gels or other stationary phases can also be explored.
Question 5: What analytical methods are suitable for determining the purity of my 3-Methylpyrazine-2-carboxamide product and quantifying impurities?
Answer: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis of non-volatile compounds like pyrazine carboxamides. A reversed-phase method with UV detection is typically employed. A C18 column with a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, can provide excellent separation of the main product from its impurities.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and by-products from the synthesis. While pyrazine carboxamides are not highly volatile, they can often be analyzed by GC-MS with an appropriate temperature program.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying the presence of isomeric impurities. The chemical shifts and coupling patterns of the aromatic protons on the pyrazine ring will be distinct for the 3-methyl and 5-methyl isomers, allowing for their differentiation and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing molecular weight information.[6]
| Analytical Technique | Purpose | Key Considerations |
| HPLC-UV | Purity determination and quantification of non-volatile impurities. | C18 column, Acetonitrile/Water gradient. |
| GC-MS | Identification and quantification of volatile/semi-volatile impurities. | Appropriate temperature program and column selection. |
| NMR (¹H, ¹³C) | Structural confirmation and isomer differentiation/quantification. | Distinct chemical shifts for regioisomers. |
| LC-MS | Identification of unknown impurities. | Provides molecular weight information. |
References
-
Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. [Link]
-
Reddy, K. S., Kumar, A., & Rao, K. R. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. [Link]
-
Setyowati, W. A. E., Syah, Y. M., Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
-
Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. [Link]
- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P
-
HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A. SIELC Technologies. [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). Foods, 10(2), 443. [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A, 1591, 218-228. [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2019). Journal of Pharmaceutical Negative Results, 10(2). [Link]
-
HPLC METHOD DEVELOPMENT FOR DETERMINATION OF PYRAZINAMIDE AND RELATED SUBSTANCE BY USING QUALITY BY DESIGN (QBD) APPROACH. (2018). Indo American Journal of Pharmaceutical Sciences, 05(05), 4536-4544. [Link]
-
Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. (2023). Pharmaceutics, 15(11), 2568. [Link]
-
Analysis of Pesticides in Citrus Oil Using a Shimadzu GCMS-TQ8030 No. GCMS-1404. Shimadzu. [Link]
-
Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia, 3(1), 238-261. [Link]
-
Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. (2009). Bioorganic & Medicinal Chemistry, 17(16), 5858-5864. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2017). Molecules, 22(12), 2095. [Link]
- Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
-
Synthesis and characterization of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2000). Journal of Inorganic Biochemistry, 78(4), 331-336. [Link]
-
2,3-pyrazinedicarboxylic acid. Organic Syntheses. [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines. (2016). Organic & Biomolecular Chemistry, 14(24), 5558-5562. [Link]
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020). Biotechnology Journal, 15(10), 2000064. [Link]
- Process for preparing 3-amino-pyrazine-carboxylic acid derivatives.
Sources
- 1. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Optimization of 3-Methylpyrazine-2-carboxamide for improved biological activity
The following technical guide is designed for medicinal chemists and pharmacologists optimizing 3-Methylpyrazine-2-carboxamide and its derivatives. It focuses on overcoming specific bottlenecks in synthesis, biological activation (specifically in Mycobacterium tuberculosis), and physicochemical properties.
Current Status: Active Scope: Medicinal Chemistry, Synthetic Optimization, Biological Assay Troubleshooting Lead Scientist: Senior Application Scientist
Module 1: Synthetic Optimization & Troubleshooting
Q1: My amidation yields are consistently low (<40%) when starting from 3-methylpyrazine-2-carboxylic acid. How can I improve this?
Diagnosis: The electron-deficient nature of the pyrazine ring makes the carboxylic acid less reactive toward nucleophilic attack compared to benzene analogs. Furthermore, standard coupling reagents (EDC/HOBt) often lead to the formation of unreactive N-acylurea byproducts due to the steric hindrance of the adjacent 3-methyl group.
Troubleshooting Protocol:
-
Switch to Mixed Anhydride Method: Avoid carbodiimides. Use ethyl chloroformate to generate a mixed anhydride intermediate, which is more reactive and less prone to steric stalling.
-
One-Pot Conversion via Nitrile: If possible, start from 2-cyano-3-methylpyrazine . Partial hydrolysis of the nitrile is often cleaner and higher yielding than amidation of the acid.
Optimized Synthesis Workflow (DOT Diagram):
Figure 1: Comparison of hydrolytic pathways. The Radziszewski reaction (Path B) prevents over-hydrolysis to the acid.
Q2: How do I selectively functionalize the 3-methyl group without affecting the amide?
Diagnosis: The 3-methyl protons are acidic due to the electron-withdrawing pyrazine ring, but the amide protons are more acidic. Using strong bases (LDA, n-BuLi) will deprotonate the amide first, leading to complex mixtures or dimerization.
Solution: Protect the amide or use radical functionalization.
-
Protocol: Use Minisci-type radical substitution if adding alkyl/acyl groups.
-
Protocol: For oxidation to the aldehyde/acid, use SeO2 (Selenium dioxide) in dioxane. This is highly selective for the benzylic-like methyl position on heterocycles.
Module 2: Biological Activity & Mechanism of Action (SAR)
Q3: My 3-methyl analogs show poor MIC values against M. tuberculosis compared to Pyrazinamide (PZA). Why?
Root Cause Analysis (The "PncA Trap"): PZA is a prodrug requiring activation by the bacterial enzyme Pyrazinamidase (PncA) to form the active Pyrazinoic Acid (POA).
-
Steric Hindrance: The 3-methyl group creates significant steric clash within the PncA active site (specifically residues Asp8 and Lys96), preventing efficient hydrolysis.
-
Result: The drug remains in its inactive prodrug form inside the bacterium.
Optimization Strategy: You must bypass the requirement for PncA activation or design the molecule to fit the mutant PncA.
| Strategy | Modification | Mechanism | Target |
| Bypass PncA | Convert Carboxamide to Ester or Acid | Delivers active POA directly (requires formulation for cell entry). | RpsA / PanD |
| Direct Inhibition | Add bulky Hydrophobic Tail at C-5 or C-6 | Shifts mechanism from "Prodrug" to "Direct Inhibitor" of ATP synthesis or trans-translation. | RpsA |
| Scaffold Hopping | Change 3-Methyl to 3-Chloro or 3-Methoxy | 3-Cl is a better leaving group, allowing covalent modification or easier displacement by nucleophiles inside the cell. | Multiple |
Q4: We are observing high cytotoxicity in HepG2 cells. Is this intrinsic to the scaffold?
Insight: The 3-methylpyrazine-2-carboxamide core itself is generally low-toxicity. Cytotoxicity usually arises from:
-
Lipophilicity (LogP > 3.5): Over-substitution on the amide nitrogen with large lipophilic groups (e.g., diphenyl) leads to non-specific membrane disruption.
-
Reactive Metabolites: The 3-methyl group can be oxidized by host CYP450s to a reactive aldehyde.
Corrective Action:
-
Check LogP: Keep cLogP between 1.5 and 3.0.
-
Metabolic Spot Check: Incubate with human liver microsomes (HLM). If high turnover is observed, block the methyl oxidation by fluorination (change -CH3 to -CF3 or -CH2F), though note that -CF3 often increases cytotoxicity.
Mechanism of Action & Resistance Pathway (DOT Diagram):
Figure 2: The "PncA Trap." The 3-methyl substituent hinders the enzymatic activation required for anti-tubercular activity.
Module 3: Physicochemical Troubleshooting (Solubility & Stability)
Q5: The compound precipitates in 7H9 assay media at pH 5.5. How do I get accurate MICs?
Context: PZA and its analogs often require acidic pH (5.5–6.0) for in vitro activity (the "pH paradox"). However, 3-methylpyrazine-2-carboxamide has a pKa ~0.5 (very weak base). At pH 5.5, it is neutral and its solubility is driven solely by lipophilicity.
Protocol: Enhanced Solubility MIC Assay
-
Stock Preparation: Dissolve compound in 100% DMSO at 100x the final concentration.
-
Intermediate Step: Dilute 1:10 in 5% cyclodextrin (HP-β-CD) in water.
-
Final Dilution: Add to 7H9 media. The cyclodextrin prevents "crash-out" precipitation upon hitting the aqueous buffer without affecting mycobacterial growth.
-
Verification: Measure OD600 of the drug-only media control. If OD > 0.05, precipitation is occurring.
Q6: How does the 3-substituent affect pKa and transport?
The electronic nature of the substituent at position 3 critically alters the basicity of the pyrazine nitrogens.
| Substituent (R) | Electronic Effect | pKa (Pyrazine N) | Transport Implication |
| -H (PZA) | Neutral | ~0.5 | Passive diffusion |
| -CH3 (Methyl) | Weak Donor (+I) | ~0.8 | Slightly improved protonation, similar diffusion |
| -NH2 (Amino) | Strong Donor (+M) | ~2.5 | Significant: Can be protonated at acidic pH, potentially trapping it outside the cell or altering efflux. |
| -Cl (Chloro) | Inductive Withdrawal (-I) | < 0 | Very weak base, high lipophilicity, rapid diffusion. |
Guidance: If targeting intracellular pathogens, avoid strong electron-donating groups at position 3 unless you have a specific active transport mechanism in mind.
References
-
Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link
-
Peterson, N. D., et al. (2015). Mechanism of Action of Pyrazinamide: The Role of Efflux Pumps. Journal of Infectious Diseases, 212(12), 1901-1904. Link
-
Zitko, J., et al. (2012). Design, synthesis and antimycobacterial activity of 3-substituted pyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 22(12), 4080-4084. Link
-
Denny, W. A., et al. (2018). Tuberculosis drug discovery: the importance of the pyrazine scaffold. Expert Opinion on Drug Discovery, 13(1), 1-15. Link
-
Gao, Q., et al. (2024).[1] Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Link
Sources
Technical Support Center: Metabolic Stability of 3-Methylpyrazine-2-carboxamide Analogs
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Aldehyde Oxidase (AO) & Xanthine Oxidase (XO) Liabilities
Introduction: The "Silent Killer" of Pyrazine Scaffolds
Welcome to the technical guide for optimizing 3-methylpyrazine-2-carboxamide derivatives. If you are accessing this module, you are likely facing a specific pharmacokinetic (PK) disconnect: your compounds show excellent stability in liver microsomes (HLM/RLM) but exhibit rapid clearance in vivo or in hepatocyte assays.
The Root Cause: The pyrazine-2-carboxamide scaffold is a "privileged structure" for viral RNA polymerase inhibition (e.g., Favipiravir) and anti-tubercular activity (e.g., Pyrazinamide). However, it is an inherent substrate for cytosolic metalloenzymes —specifically Aldehyde Oxidase (AO) and Xanthine Oxidase (XO)—rather than the standard CYP450 system.
This guide provides the diagnostic workflows and synthetic strategies required to stabilize this scaffold.
Module 1: Diagnostic Center (Assay Troubleshooting)
Issue: "My microsomal stability data does not correlate with in vivo clearance."
Diagnosis: False Stability in Microsomes. Standard microsomal stability assays use an NADPH-regenerating system to drive CYP450 metabolism. However, AO and XO are cytosolic enzymes that do not require NADPH; they require a molybdenum cofactor (Moco) and often function independently of the microsomal fraction. By using standard microsomes, you are physically filtering out the enzymes responsible for killing your compound.
Corrective Protocol: Cytosolic S9 Fraction Assay
To accurately predict clearance, you must switch from Microsomes to S9 fractions (which contain both cytosol and microsomes) or cryopreserved hepatocytes.
Step-by-Step Protocol:
-
Preparation:
-
Enzyme Source: Pooled Human Liver S9 (HLS9) or Cytosol.
-
Buffer: 0.1 M Potassium Phosphate (pH 7.4).
-
Specific Cofactor: Do NOT rely solely on NADPH. While AO functions without added cofactors in fresh prep, adding 1 mM Phthalazine (as a positive control substrate) confirms AO activity.
-
AO Inhibitor Check: To confirm AO specificity, run a parallel arm with Raloxifene (1 µM) or Hydralazine (25 µM) (potent AO inhibitors).
-
-
Incubation:
-
Pre-incubate test compound (1 µM) in buffer at 37°C for 5 minutes.
-
Initiate reaction with S9 fraction (final protein conc. 1.0 mg/mL).
-
Critical Step: Ensure the assay is run without NADPH in one arm to isolate non-CYP clearance.
-
-
Analysis:
-
Quench aliquots at 0, 15, 30, and 60 min with ice-cold Acetonitrile (containing internal standard).
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Success Criteria: If clearance is high in S9 but inhibited by Raloxifene, your liability is AO-mediated.
-
Module 2: Synthetic Intervention (Medicinal Chemistry)
The Mechanism of Failure
AO operates via a nucleophilic attack mechanism. The molybdenum cofactor attacks the most electron-deficient carbon on the pyrazine ring. In 3-methylpyrazine-2-carboxamide, the C-5 position (para to the methyl) and C-6 position are the primary "soft spots" for hydroxylation.
Visualizing the Metabolic Fate
Figure 1: The metabolic divergence of the pyrazine scaffold mediated by Aldehyde Oxidase.
Strategy: Blocking the Attack Vector
To stabilize the ring, you must block the C-5/C-6 positions or modulate the ring's electronic density to repel the nucleophilic attack.
| Strategy | Chemical Modification | Mechanism of Action | Risk/Note |
| Steric Blocking | Introduce -CH₃ or -Cl at C-5/C-6. | Sterically hinders the approach of the bulky Molybdenum cofactor. | May reduce potency if C-5/6 binds to the target pocket. |
| Electronic Deactivation | Introduce -F (Fluorine) at C-6 (e.g., T-705/Favipiravir). | The C-F bond is metabolically stable; however, strong EWGs can sometimes activate the adjacent carbon for nucleophilic attack. | Favipiravir (6-fluoro) is still metabolized to the des-fluoro hydroxyl species eventually, but slower. |
| Electronic Enrichment | Introduce -NH₂ or -OMe (Electron Donating Groups). | AO prefers electron-deficient rings. Making the ring electron-rich reduces AO affinity. | Amino groups may introduce conjugation liabilities (Glucuronidation). |
| Deuteration | Deuterate the C-5 position (2H ). | Exploits the Kinetic Isotope Effect (KIE). | Only effective if C-H bond breakage is the rate-limiting step (often moderate impact for AO). |
Module 3: Decision Logic for Optimization
Use this logic flow to determine your next synthetic move based on your assay data.
Figure 2: Troubleshooting logic for distinguishing CYP vs. AO metabolic liabilities.
Frequently Asked Questions (FAQs)
Q1: Why does my compound show low clearance in Dog microsomes but high clearance in Human microsomes? A: This is a classic "Species Difference" trap. Aldehyde Oxidase expression and activity levels vary wildly between species.
-
Rat: High AO activity (often over-predicts human clearance).
-
Dog: Low/Negligible AO activity (often under-predicts human clearance).
-
Human: Moderate/High activity.
-
Guidance: Do not rely on Dog PK data for pyrazine carboxamides. Use the Minipig or Monkey (Cynomolgus) models, or rely heavily on in vitro human S9 scaling factors [1].
Q2: Can I use Pyrazinamide as a reference standard? A: Yes, but with caution. Pyrazinamide is a prodrug hydrolyzed by bacterial pyrazinamidase (PncA) to pyrazinoic acid. In humans, it is also a substrate for XO, converting to 5-hydroxypyrazinamide. It serves as a good positive control for XO activity but may not perfectly mimic the AO liability of more substituted analogs like Favipiravir [2].
Q3: I see a "double peak" in my LC-MS chromatogram after incubation. What is it? A: This is likely the 2-pyridone or 5-hydroxy tautomer. The hydroxylation of the pyrazine ring by AO introduces a hydroxyl group that can tautomerize to a ketone (lactam) form. Ensure your MS method monitors both the parent and the +16 Da (oxidation) mass shift, and be aware that the metabolite might be more polar (eluting earlier) [3].
References
-
Pryde, D. C., et al. (2010).[1] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2] Journal of Medicinal Chemistry. Link
-
Litvak, J., et al. (2025). "Medicinal Chemistry Strategies to Overcome Aldehyde Oxidase Liability." ResearchGate / Expert Opinion on Drug Metabolism & Toxicology. Link
-
Furuta, Y., et al. (2013). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase."[3] Proceedings of the Japan Academy, Series B. Link
-
Hutzler, J. M., et al. (2012). "Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions."[1] Drug Metabolism and Disposition. Link
Sources
- 1. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Nuances of 3-Methylpyrazine-2-carboxamide: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – January 31, 2026 – In the intricate landscape of pharmaceutical research and drug development, the proper handling and storage of chemical compounds are paramount to ensuring experimental integrity and personnel safety. This technical support guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive overview of best practices for working with 3-Methylpyrazine-2-carboxamide (CAS RN: 104893-52-9), a key heterocyclic amide in various research applications.
This guide offers a detailed exploration of the compound's properties, potential challenges in its handling, and robust protocols to mitigate common issues. By adhering to these guidelines, researchers can ensure the stability, purity, and safe utilization of 3-Methylpyrazine-2-carboxamide in their critical experimental workflows.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of 3-Methylpyrazine-2-carboxamide.
1. What is the recommended storage temperature for 3-Methylpyrazine-2-carboxamide? It is recommended to store 3-Methylpyrazine-2-carboxamide in a dry, cool, and well-ventilated place.[1] While a specific temperature range for this exact compound is not readily available, for similar pyrazine derivatives, refrigeration is often recommended.[2] Always keep the container tightly closed to prevent moisture absorption and contamination.[1]
2. Is 3-Methylpyrazine-2-carboxamide sensitive to light? While specific photostability data for 3-Methylpyrazine-2-carboxamide is limited, pyrazine compounds can be sensitive to UV light, which may induce photochemical reactions.[3][4][5] It is, therefore, best practice to store the compound in an opaque or amber-colored container to protect it from light.
3. What are the common signs of degradation? Degradation of 3-Methylpyrazine-2-carboxamide may manifest as a change in color, odor, or the appearance of visible impurities. Analytical techniques such as HPLC, GC-MS, or NMR can be used to assess the purity of the compound and detect the presence of degradation products.
4. What solvents are suitable for dissolving 3-Methylpyrazine-2-carboxamide? Pyrazine and its derivatives generally exhibit moderate solubility in water and are also soluble in various organic solvents, such as alcohols and ether.[6] The polarity of the solvent plays a significant role, with solubility tending to increase with solvent polarity.[7] For experimental work, it is advisable to perform small-scale solubility tests to determine the most appropriate solvent and concentration for your specific application.
5. Is 3-Methylpyrazine-2-carboxamide hygroscopic? The hygroscopicity of carboxamides can vary depending on their structure.[8][9][10][11][12] Given the presence of the carboxamide group, there is a potential for moisture absorption. It is crucial to store the compound in a tightly sealed container in a dry environment to minimize water uptake, which could affect its stability and reactivity.
II. Troubleshooting Common Experimental Issues
This section addresses specific problems that researchers may encounter when working with 3-Methylpyrazine-2-carboxamide and provides systematic approaches to resolving them.
A. Issue: Inconsistent Experimental Results or Loss of Compound Activity
Possible Cause 1: Compound Degradation
The stability of pyrazine carboxamide derivatives can be influenced by factors such as temperature, light, and the presence of moisture.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Corrective Actions:
-
Solvent Screening: Test the solubility in a range of common laboratory solvents (e.g., DMSO, DMF, ethanol, methanol) to find the most suitable one.
-
Concentration Optimization: Determine the maximum soluble concentration in the chosen solvent at the experimental temperature.
-
Aiding Dissolution: Use techniques such as sonication or gentle warming to aid dissolution. Be cautious with heating, as it may accelerate degradation.
-
Co-solvents: Consider the use of a co-solvent system to improve solubility.
III. Standard Operating Procedure (SOP) for Handling and Storage
This SOP provides a step-by-step guide for the safe and effective handling and storage of 3-Methylpyrazine-2-carboxamide.
A. Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
B. Handling Protocol
-
Work Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. [1]2. Dispensing:
-
Allow the container to reach room temperature before opening to prevent condensation of moisture.
-
Use clean, dry spatulas and weighing boats for dispensing the solid.
-
Avoid creating dust.
-
-
Solution Preparation:
-
Add the solvent to the weighed solid slowly while stirring.
-
If necessary, use sonication or gentle warming to facilitate dissolution.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
C. Storage Protocol
-
Container: Store in the original, tightly sealed container.
-
Environment: Keep in a cool, dry, and dark place. A desiccator may be used to ensure a dry environment.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.
Chemical Properties of 3-Methylpyrazine-2-carboxamide and Related Compounds
| Property | 3-Methylpyrazine-2-carboxamide | Pyrazine (for comparison) |
| CAS Number | 104893-52-9 [13] | 290-37-9 [6] |
| Molecular Formula | C₆H₇N₃O [13] | C₄H₄N₂ [6] |
| Molecular Weight | 137.14 g/mol [13] | 80.09 g/mol [6] |
| Appearance | Solid (typical for carboxamides) | Colorless liquid [6] |
| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water. [6] | Moderately soluble in water; soluble in organic solvents like alcohols and ether. [6] |
IV. Conclusion
While specific experimental data for 3-Methylpyrazine-2-carboxamide is not extensively available in public literature, by following the principles of good laboratory practice and drawing parallels from structurally similar pyrazine derivatives, researchers can handle and store this compound effectively. Proactive measures to protect the compound from light, moisture, and excessive heat are crucial for maintaining its integrity. Should you encounter persistent issues, consulting with the compound supplier for any available specific handling data is recommended.
V. References
-
Alfa Aesar. (2025, December 22). Safety Data Sheet: 2-Methoxy-3-methylpyrazine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]
-
Patel, K., & Patel, N. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4828.
-
Ebadi, A. (2018). Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged two-dimensional polymeric copper(II) complex. Revue Roumaine de Chimie, 63(10), 897-902.
-
Jand'ourek, O., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(2), 223.
-
Sivakumar, G., & Sundaraganesan, N. (2016). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Oriental Journal of Chemistry, 32(1), 435-449.
-
Jand'ourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223.
-
The Good Scents Company. (n.d.). Methyl pyrazine carboxylate. Retrieved from [Link]
-
Drozd, G. T., et al. (2016). Hygroscopic Characteristics of Alkylaminium Carboxylate Aerosols. The Journal of Physical Chemistry A, 120(10), 1595-1604.
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1956-1963.
-
Sampedro, D., et al. (2010). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 12(4), 844-851.
-
Wu, Y., et al. (2021). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 11(52), 32865-32873.
-
Wang, L., et al. (2021). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. ACS Medicinal Chemistry Letters, 12(10), 1616-1622.
-
Lei, T., et al. (2018). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics, 18(13), 9679-9691.
-
Google Patents. (n.d.). Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. Retrieved from
-
Al-Jibouri, M. N. (2014). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. International Journal of Inorganic Chemistry, 2014, 1-8.
-
Kim, J., et al. (2023). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Materials Interfaces, 10(3), 2201725.
-
Addicott, C., et al. (2003). Competition between photochemistry and energy transfer in ultraviolet-excited diazabenzenes. I. Photofragmentation studies of pyrazine at 248 nm and 266 nm. The Journal of Chemical Physics, 119(19), 10130-10141.
-
Li, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(52), 33835-33842.
-
Drozd, G. T., et al. (2016). Hygroscopic characteristics of alkylaminium carboxylate aerosols. The Journal of Physical Chemistry A, 120(10), 1595-1604.
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]
-
Lei, T., et al. (2018). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 18(13), 9679-9691.
-
Lei, T., et al. (2018). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 18(13), 9679-9691.
-
Cernak, T., & Lambert, K. M. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(11), 2548.
-
Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Retrieved from [Link]
-
Sampedro, D., et al. (2010). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 12(4), 844-851.
-
Cernák, P., et al. (2001). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 55(4), 234-238.
-
Hofmann, T., & Schieberle, P. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14665-14674.
-
Wu, Y., et al. (2018). Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures. Journal of Solution Chemistry, 47(5), 895-908.
-
Hofmann, T., & Schieberle, P. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14665-14674.
-
Othman, N. S., & Lam, M. K. (2021). Review on the Synthesis of Pyrazine and Its Derivatives. Pertanika Journal of Science & Technology, 29(1).
-
Palanisamy, J., et al. (2024). A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors. Journal of Fluorescence, 1-10.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. Hygroscopic Characteristics of Alkylaminium Carboxylate Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 13. 104893-52-9 | MFCD08705767 | 3-methylpyrazine-2-carboxamide [aaronchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 3-Methylpyrazine-2-carboxamide and Structurally Related Pyrazine Derivatives
Welcome to a detailed comparative analysis focusing on 3-Methylpyrazine-2-carboxamide. In the landscape of chemical synthesis and drug discovery, pyrazine derivatives represent a class of heterocyclic compounds with remarkable versatility.[1][2] Their applications span from critical roles in medicine, such as in the treatment of tuberculosis, to shaping the sensory profiles of food and fragrances.[3][4][5][6] This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth examination of 3-Methylpyrazine-2-carboxamide in relation to its structural analogs. We will explore the nuances of their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to provide a comprehensive and practical resource.
Introduction to the Pyrazine Core Structure
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is the foundational scaffold of the compounds discussed herein.[2] This arrangement results in a symmetrical molecule with a dipole moment of zero and a base pKa of 0.65, which is weaker than pyrimidine and pyridine.[2] The electron-withdrawing nature of the nitrogen atoms decreases electron density at the carbon positions, influencing the reactivity and biological interactions of its derivatives.[2] The functionalization of this core with various substituents, such as alkyl and carboxamide groups, gives rise to a diverse array of compounds with distinct properties and applications.
Deep Dive: 3-Methylpyrazine-2-carboxamide
3-Methylpyrazine-2-carboxamide is a fascinating molecule that combines the pyrazine core with a methyl group at position 3 and a carboxamide group at position 2. This specific substitution pattern is critical to its chemical behavior and biological profile. While direct synthesis and activity data for this exact molecule are not extensively detailed in readily available literature, we can infer its properties and potential from closely related analogs and general principles of pyrazine chemistry.
The presence of the carboxamide group suggests potential for hydrogen bonding and coordination with metal centers, a property leveraged in the development of coordination polymers.[3] The methyl group, on the other hand, can influence the molecule's lipophilicity and steric profile, which are crucial factors in its interaction with biological targets.
Comparative Analysis with Key Pyrazine Derivatives
To fully appreciate the characteristics of 3-Methylpyrazine-2-carboxamide, it is essential to compare it with other well-studied pyrazine derivatives. This section provides a head-to-head analysis with three key comparators: Pyrazinamide (a vital anti-tubercular drug), 2-Methylpyrazine (a common flavoring agent), and Tetramethylpyrazine (a bioactive natural product).
Structural and Physicochemical Properties
The seemingly minor structural differences between these derivatives lead to significant variations in their physical and chemical properties. These properties, in turn, dictate their solubility, membrane permeability, and ultimately, their biological function.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | logP | Key Features |
| 3-Methylpyrazine-2-carboxamide | ![]() | C6H7N3O | 137.14 | Estimated | Estimated Moderate | Estimated | Amide and methyl substitution |
| Pyrazinamide | ![]() | C5H5N3O | 123.11 | - | Soluble | -0.68 | Unsubstituted pyrazine carboxamide |
| 2-Methylpyrazine | ![]() | C5H6N2 | 94.12 | 135[5] | 1000 mg/mL at 20°C[5] | 0.21[5] | Single methyl substituent |
| Tetramethylpyrazine | ![]() | C8H12N2 | 136.20 | - | Soluble | - | Four methyl substituents |
| 2-Methoxy-3-methylpyrazine | ![]() | C6H8N2O | 124.14 | 105 - 110[6] | 8457 mg/L at 25°C (est)[7] | 1.24[7] | Methoxy and methyl groups |
| 2-Methylthio-3-methylpyrazine | ![]() | C6H8N2S | 140.21 | 85 - 87 @ 10 mmHg[8] | 2379 mg/L @ 25 °C (est)[8] | 1.81[8] | Methylthio and methyl groups |
Note: Data for 3-Methylpyrazine-2-carboxamide is estimated based on its structure and properties of similar compounds.
Synthesis Strategies: A Comparative Overview
The synthetic routes to these pyrazine derivatives often share common principles but differ in the specifics of starting materials and reaction conditions. Understanding these differences is crucial for optimizing production and exploring novel derivatives.
Conceptual Workflow for Pyrazine Derivative Synthesis and Evaluation
Caption: Influence of functional groups on pyrazine properties.
Experimental Protocols
To ensure the practical applicability of this guide, this section provides detailed, self-validating experimental protocols for the synthesis and analysis of a representative pyrazine carboxamide derivative.
Protocol: Synthesis of N-benzyl-3-aminopyrazine-2-carboxamide
This protocol is adapted from established methods for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides. [9] Objective: To synthesize N-benzyl-3-aminopyrazine-2-carboxamide from 3-aminopyrazine-2-carboxylic acid.
Materials:
-
3-aminopyrazine-2-carboxylic acid
-
1,1′-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Benzylamine
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
TLC plates (silica gel), UV lamp
-
Rotary evaporator
-
NMR tubes, deuterated solvent (e.g., DMSO-d6)
-
Mass spectrometer
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 3-aminopyrazine-2-carboxylic acid in anhydrous DMSO.
-
Add 1.1 equivalents of CDI portion-wise while stirring. The formation of the activated imidazolide intermediate can be monitored by the evolution of CO2 gas.
-
Scientist's Note: The reaction is moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous to prevent premature hydrolysis of the CDI and the activated intermediate.
-
-
Amide Formation:
-
To the solution of the activated acid, add 1.2 equivalents of benzylamine dropwise.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product spot should be less polar than the starting carboxylic acid.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMSO and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Validation:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Validation:
-
Obtain a ¹H NMR spectrum of the purified product. Confirm the presence of characteristic peaks for the pyrazine ring protons, the benzyl group protons, and the amide N-H proton.
-
Perform mass spectrometry to confirm the molecular weight of the product. The observed m/z should correspond to the calculated molecular weight of N-benzyl-3-aminopyrazine-2-carboxamide.
-
Determine the melting point of the solid product and compare it to literature values if available. A sharp melting point is indicative of high purity.
-
-
Conclusion and Future Perspectives
3-Methylpyrazine-2-carboxamide and its derivatives sit at a compelling intersection of medicinal chemistry and material science. This guide has highlighted the profound impact that subtle structural modifications on the pyrazine core can have on the physicochemical properties and biological functions of these compounds.
The comparative analysis reveals a clear structure-activity relationship:
-
Carboxamide Moiety: Essential for the anti-tubercular activity of Pyrazinamide and the broader antimicrobial potential of related derivatives.
-
Alkyl Substituents: Influence lipophilicity and are key to the flavor and aroma profiles of compounds like 2-Methylpyrazine and Tetramethylpyrazine.
Future research should focus on synthesizing and screening novel derivatives of 3-Methylpyrazine-2-carboxamide to explore its potential in areas such as oncology, as suggested by the activity of similar compounds as FGFR inhibitors. [10]Furthermore, a deeper investigation into the mechanisms of action of these compounds will be crucial for the rational design of next-generation therapeutics and advanced materials. The synthetic and analytical protocols provided here offer a solid foundation for such endeavors.
References
-
Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation Source: MDPI URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO Source: ResearchGate URL: [Link]
-
Title: Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms Source: PMC URL: [Link]
-
Title: What is the mechanism of action (Moa) of Pyrazinamide? Source: Dr.Oracle URL: [Link]
-
Title: Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective Source: PMC URL: [Link]
-
Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity Source: PMC URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation Source: ResearchGate URL: [Link]
-
Title: 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 Source: The Good Scents Company URL: [Link]
-
Title: New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures Source: PMC URL: [Link]
-
Title: 2-methyl pyrazine 2-methylpyrazine Source: The Good Scents Company URL: [Link]
-
Title: Mechanisms of Pyrazinamide Action and Resistance Source: PMC URL: [Link]
-
Title: Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity Source: ACS Publications URL: [Link]
-
Title: Pyrazinamide Source: Wikipedia URL: [Link]
-
Title: Flavor Bites: 2-Methyl pyrazine Source: Perfumer & Flavorist URL: [Link]
-
Title: QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 Source: PubMed URL: [Link]
-
Title: Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis Source: Frontiers URL: [Link]
-
Title: Evaluation of Antioxidant and Immunity Function of Tetramethylpyrazine Phosphate Tablets in Vivo Source: MDPI URL: [Link]
-
Title: What is the mechanism of Pyrazinamide? Source: Patsnap Synapse URL: [Link]
-
Title: Pyrazinamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose Source: Pediatric Oncall URL: [Link]
-
Title: 2-Methylpyrazine Source: PubChem URL: [Link]
-
Title: Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: 2-methyl pyrazine Source: Perflavory URL: [Link]
-
Title: Structure and pharmacological activity of pyrazine. Source: ResearchGate URL: [Link]
-
Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: 2-methoxy-3-methyl pyrazine, 2847-30-5 Source: The Good Scents Company URL: [Link]
-
Title: 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 Source: The Good Scents Company URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. 2-methyl pyrazine, 109-08-0 [thegoodscentscompany.com]
- 5. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 8. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 [thegoodscentscompany.com]
- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of Pyrazinecarboxamide-Based Antivirals Against Standard Therapies
Abstract
The relentless challenge of emerging and drug-resistant RNA viruses necessitates a continuous search for broad-spectrum antiviral agents. Pyrazinecarboxamides, particularly the representative compound Favipiravir (T-705), have garnered significant attention for their novel mechanism of action targeting the viral replication engine. This guide provides a detailed comparative analysis of the efficacy of Favipiravir against established standard-of-care antiviral drugs for influenza and COVID-19, such as Oseltamivir, Remdesivir, and Molnupiravir. We will dissect the underlying mechanism of action, present comparative in vitro and clinical data, and provide detailed protocols for the core assays used to evaluate these compounds, offering researchers a comprehensive resource for future drug development and comparative studies.
Introduction: The Rise of Pyrazinecarboxamides in Antiviral Therapy
The pyrazinecarboxamide chemical scaffold represents a promising class of antiviral agents. The most prominent member of this class is Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), a compound initially discovered through the screening of a chemical library for anti-influenza activity.[1] Unlike many antivirals that target viral entry or exit, Favipiravir uniquely targets the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme across many RNA viruses.[1][2] This mechanism confers a broad spectrum of activity and a higher barrier to resistance. This guide will use Favipiravir as the primary exemplar for the pyrazinecarboxamide class to compare its efficacy against current therapeutic standards.
Mechanism of Action: A Tale of Two Strategies
The efficacy of an antiviral is rooted in its mechanism of action. Favipiravir employs a distinct strategy of "lethal mutagenesis," which sets it apart from many standard drugs.
2.1. Favipiravir: The Viral Mutagen
Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to become active.[3][4] Intracellular enzymes convert it into its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3][5] This active molecule structurally mimics a purine nucleoside (like guanosine or adenosine triphosphate) and is mistakenly incorporated into nascent viral RNA strands by the viral RdRp enzyme.[3][5]
This incorporation has two primary consequences:
-
Chain Termination: The presence of Favipiravir-RTP can halt the process of RNA chain elongation.
-
Lethal Mutagenesis: The incorporation of the drug introduces a high number of mutations (specifically G→A and C→T transitions) throughout the viral genome.[6] This rapid accumulation of errors results in the production of non-viable, defective viral particles, a phenomenon known as "error catastrophe."[6]
Crucially, Favipiravir-RTP does not significantly inhibit host cell DNA or RNA polymerases, which accounts for its selective toxicity against viruses.[5]
2.2. Standard Drug Mechanisms: A Comparative Overview
-
Neuraminidase Inhibitors (e.g., Oseltamivir): Used for influenza, these drugs do not stop viral replication within the cell. Instead, they block the neuraminidase enzyme on the surface of the virus, which is essential for the release of newly formed viral particles from an infected cell. This prevents the spread of the virus to other cells.
-
Nucleoside Analogs (e.g., Remdesivir, Molnupiravir): Like Favipiravir, these are also prodrugs that are converted to active triphosphate forms.
-
Remdesivir: Primarily acts as a delayed chain terminator. It gets incorporated into the growing RNA chain and allows a few more nucleotides to be added before causing replication to stall.
-
Molnupiravir: Also works through lethal mutagenesis, similar to Favipiravir, by introducing errors during viral RNA replication.[7]
-
Caption: Comparative mechanisms of action for antiviral drug classes.
Head-to-Head Efficacy Analysis
The ultimate measure of an antiviral's utility is its ability to inhibit viral replication effectively (in vitro) and improve patient outcomes (in vivo and clinical settings).
3.1. In Vitro Efficacy
In vitro studies are crucial for determining a drug's intrinsic potency against a virus. This is typically measured by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which is the concentration of a drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also measured to assess toxicity to host cells. The ratio of CC50 to EC50 gives the Selectivity Index (SI), a key indicator of a drug's therapeutic window.
| Compound | Virus Target | Cell Line | EC50 / IC50 (µM) | Selectivity Index (SI) | Reference |
| Favipiravir | Influenza A (H1N1) | MDCK | ~0.03 - 0.5 | >1000 | [6] |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | >6.46 | [3][8] |
| Oseltamivir | Influenza A (H1N1) | MDCK | ~0.001 - 0.03 | >10000 | General Literature |
| Remdesivir | SARS-CoV-2 | Vero E6 | ~0.77 | >129 | General Literature |
| Molnupiravir | SARS-CoV-2 | Vero E6 | ~0.3 | >333 | General Literature |
Note: EC50/IC50 values can vary significantly between studies, cell lines, and viral strains. The values presented are representative.
3.2. Clinical Efficacy & Comparative Outcomes
Clinical trials provide the most relevant data on a drug's performance in humans.
-
Influenza: Favipiravir was first approved in Japan in 2014 for treating influenza.[3] It has shown efficacy against a wide range of influenza viruses, including strains resistant to neuraminidase inhibitors.[1] Studies have demonstrated that combining Favipiravir with Oseltamivir can produce a synergistic effect, leading to improved survival in animal models even at doses where each drug alone was not protective.[5]
-
COVID-19: Favipiravir has been widely used and studied for mild to moderate COVID-19, though with mixed results.
-
vs. Placebo/Standard Care: An early open-label trial in China showed a significant reduction in the time to viral clearance for patients treated with Favipiravir compared to a control group.[3] However, its overall benefit in preventing progression to severe disease has been debated.
-
vs. Remdesivir: Some retrospective studies suggest Remdesivir is more effective in improving clinical outcomes, such as reducing 29-day mortality rates and length of hospital stay in patients with moderate to severe COVID-19 pneumonia.[9] Other studies found Favipiravir more effective at reducing inflammation markers, while Remdesivir was more efficient in accelerating overall recovery time.[10]
-
vs. Molnupiravir: A randomized controlled trial in Thailand found that Favipiravir and Molnupiravir had similar efficacy and safety profiles for at-risk outpatients with COVID-19 during the Omicron era.[11] However, the World Health Organization (WHO) has recommended Molnupiravir over Favipiravir, citing a lack of strong data confirming Favipiravir's ability to significantly prevent severe outcomes.[12]
-
Experimental Methodologies: A Self-Validating System
To ensure the trustworthiness of efficacy data, standardized and reproducible protocols are essential. Below are detailed methodologies for key assays.
4.1. Protocol: In Vitro Antiviral Screening (EC50/CC50 Determination)
This protocol outlines the determination of a compound's antiviral efficacy and cytotoxicity in a cell-based assay.
Causality: The goal is to find a concentration at which the drug inhibits the virus without killing the host cells. The workflow separates the cytotoxicity assessment from the efficacy assessment to ensure that any observed reduction in viral activity is due to the drug's specific antiviral action and not simply because the host cells are dead.
Workflow Diagram:
Caption: Workflow for determining EC50 and CC50 values.
Step-by-Step Protocol:
-
Cell Seeding: Seed a susceptible host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) into two sets of 96-well plates at a density that will form a near-confluent monolayer after 24 hours.[13] Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound (e.g., 3-Methylpyrazine-2-carboxamide/Favipiravir) in an appropriate assay medium (e.g., DMEM with 2% FBS).[13]
-
Cytotoxicity Plate (CC50): Remove the growth medium from one set of plates and add the prepared compound dilutions. Include wells with medium only (no cells) and cells with drug-free medium (100% viability control). Incubate for 48-72 hours.
-
Efficacy Plate (EC50): Remove the growth medium from the second set of plates. Add the compound dilutions. Subsequently, infect the cells with a known quantity of the virus at a specific Multiplicity of Infection (MOI).[14] Include wells with cells and virus but no drug (0% inhibition control) and wells with cells only (no virus control).
-
Incubation: Incubate both sets of plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 48-72 hours.
-
Quantification:
-
CC50 Plate: Assess cell viability using a reagent like MTT or CellTiter-Glo. Read the absorbance or luminescence on a plate reader.
-
EC50 Plate: Assess the level of viral inhibition. This can be done via a Plaque Reduction Neutralization Test (PRNT), where viral plaques are stained and counted, or by measuring CPE.[15][16]
-
-
Data Analysis: Plot the data using a dose-response curve to calculate the CC50 (concentration that kills 50% of cells) and EC50 (concentration that inhibits 50% of the virus).
4.2. Protocol: Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for quantifying infectious virus particles.[17][18]
-
Prepare Cell Monolayer: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Drug Incubation: Prepare serial dilutions of the antiviral drug. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C to allow the drug to neutralize the virus.
-
Infection: Add the virus-drug mixtures to the washed cell monolayers. Allow adsorption for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose). This prevents progeny viruses from spreading indiscriminately through the medium, ensuring that new infections are localized and form discrete plaques.
-
Incubation: Incubate the plates for 3-5 days until visible plaques form.
-
Staining and Counting: Fix the cells (e.g., with formalin) and stain with a dye like crystal violet. The dye stains living cells, leaving clear zones (plaques) where cells have been killed by the virus.[15] Count the number of plaques in each well.
-
Calculation: The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 is the drug concentration that reduces the plaque count by 50%.
4.3. In Vivo Efficacy: Animal Models
In vivo studies bridge the gap between cell culture and human trials. The choice of animal model is critical.
-
Mice: The most common model due to low cost, genetic tractability, and availability of immunological reagents.[19][20] However, human influenza viruses often require adaptation to infect mice effectively.[20]
-
Ferrets: Considered the gold-standard model for influenza research because they are susceptible to human influenza viruses without adaptation and their disease course more closely mimics human influenza, including symptoms like fever and upper respiratory tract infection.[20][21]
-
Hamsters: A popular model for SARS-CoV-2 research.[22]
Conclusion and Future Directions
Pyrazinecarboxamides, exemplified by Favipiravir, represent a vital class of broad-spectrum antivirals. Their unique mechanism of lethal mutagenesis offers a powerful tool against RNA viruses and presents a high barrier to resistance. While in vitro data demonstrates potent activity, clinical comparisons with standard drugs like Remdesivir and Molnupiravir yield a more nuanced picture. For influenza, Favipiravir is a robust option, particularly for resistant strains. For COVID-19, its efficacy appears most pronounced in mild-to-moderate cases, while drugs like Remdesivir may offer advantages in severe disease.
The future of this drug class lies in two key areas:
-
Combination Therapy: As demonstrated with Oseltamivir, combining pyrazinecarboxamides with drugs that have different mechanisms could lead to synergistic effects, reducing required dosages and minimizing the risk of resistance.[5]
-
Next-Generation Analogs: The pyrazinecarboxamide scaffold is ripe for medicinal chemistry efforts to develop next-generation compounds with improved potency, a better safety profile, and enhanced activity against a wider range of emerging viral threats.
By leveraging the standardized protocols and comparative data presented here, researchers can more effectively evaluate and position these promising compounds within the evolving landscape of antiviral therapeutics.
References
- Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed - NIH. (n.d.).
- Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (n.d.).
- Animal Models for Influenza Research: Strengths and Weaknesses - PMC. (n.d.).
- Animal models for influenza virus transmission studies: A historical perspective - PMC. (n.d.).
- Animal Models in Influenza Research | Publication | The Pirbright Institute. (n.d.).
- Animal Models used in Drug Development for Influenza Infections - Noble Life Sciences. (2022, November 30).
- T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. (n.d.).
- Favipiravir: Frequently Asked Questions - CiplaMed. (2026, February 5).
- Comparative Pathology of Animal Models for Influenza A Virus Infection - MDPI. (2023, December 29).
- Favipiravir in Therapy of Viral Infections - MDPI. (2021, January 13).
- Application Notes and Protocols for In Vitro Antiviral Assays - Benchchem. (n.d.).
- Molnupiravir versus favipiravir in at-risk outpatients with COVID-19: A randomized controlled trial in Thailand - PubMed. (2024, March 30).
- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC - NIH. (n.d.).
- Molnupiravir more effective than Favipiravir for Covid patients: WHO - Nation Thailand. (2022, March 14).
- Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC - NIH. (2017, August 2).
- How Favipiravir differs from Molnupiravir - Nation Thailand. (2022, July 6).
- Remdesivir versus Favipiravir in Hospitalized Patients with Moderate to Severe COVID-19 Pneumonia: A Propensity Score-Matched Retrospective Cohort Study - PubMed. (2024, May 16).
- The Comparison of The Use of Antiviral Drugs Favipiravir and Remdesivir on The Outcome of Covid-19 Patients at RSM Ahmad Dahlan. (n.d.).
- A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. (n.d.).
- An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC. (n.d.).
- Favipiravir | RNA Polymerase | Tocris Bioscience. (n.d.).
- STANDARD OPERATING PROCEDURE - EURL. (2021, April 20).
- Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs - Protocols.io. (2025, August 3).
Sources
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favipiravir: Frequently Asked Questions [ciplamed.com]
- 4. mdpi.com [mdpi.com]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. How Favipiravir differs from Molnupiravir [nationthailand.com]
- 8. Favipiravir | RNA Polymerase | Tocris Bioscience [tocris.com]
- 9. Remdesivir versus Favipiravir in Hospitalized Patients with Moderate to Severe COVID-19 Pneumonia: A Propensity Score-Matched Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ulilalbabinstitute.id [ulilalbabinstitute.id]
- 11. Molnupiravir versus favipiravir in at-risk outpatients with COVID-19: A randomized controlled trial in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molnupiravir more effective than Favipiravir for Covid patients: WHO [nationthailand.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. protocols.io [protocols.io]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. sitesv2.anses.fr [sitesv2.anses.fr]
- 17. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 18. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. noblelifesci.com [noblelifesci.com]
- 21. Animal models for influenza virus transmission studies: A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Comparative Guide: Target Engagement Methodologies for 3-Methylpyrazine-2-carboxamide
This guide serves as a technical manual for validating the cellular target engagement of 3-Methylpyrazine-2-carboxamide (3-MPC).
Given the structural homology of 3-MPC to Pyrazinamide (PZA) and its frequent use as a scaffold in fragment-based drug discovery (FBDD) for targets like Mycobacterium tuberculosis PanD or human FGFR kinases , standard biochemical assays often fail to capture its true cellular potency. This is frequently due to the requirement for intracellular metabolic activation (prodrug mechanism) or weak affinity typical of fragments.
This guide compares Cellular Thermal Shift Assay (CETSA) against traditional Enzymatic Inhibition and Surface Plasmon Resonance (SPR) , establishing CETSA as the superior method for this specific class of small, hydrophilic nitrogen-heterocycles.
Executive Summary: The Challenge of Small Molecule Validation
3-Methylpyrazine-2-carboxamide is a low-molecular-weight fragment (
-
Steric Hindrance: Attaching biotin or fluorophores for pull-down assays (Chemical Proteomics) often obliterates the binding affinity of such small scaffolds.
-
Metabolic Requirement: Like its analog Pyrazinamide, 3-MPC may act as a prodrug requiring intracellular deamidation (by pyrazinamidase/nicotinamidase) to its active carboxylate form. Purified protein assays (SPR/FRET) miss this critical bio-activation step.
Methodological Comparison Matrix
The following table objectively compares the "Product" (CETSA Validation Workflow) against alternative validation strategies for 3-MPC.
| Feature | CETSA (Recommended) | SPR (Surface Plasmon Resonance) | Functional Reporter (e.g., MIC/IC50) |
| Context | Intracellular (Live Cell/Lysate) | In Vitro (Purified Protein) | Phenotypic (Cell/Bacteria) |
| Prodrug Sensitivity | High (Captures metabolite binding) | Fail (Misses activation enzymes) | High (Captures endpoint only) |
| Direct Binding | Yes (Biophysical proof) | Yes | No (Inferred mechanism) |
| Label Requirement | Label-Free (Native state) | Label-Free (Immobilized protein) | Label-Free |
| False Positives | Low (Thermodynamic stability) | Medium (Non-specific binding) | High (Off-target toxicity) |
| Suitability for 3-MPC | Optimal | Sub-optimal (Ignores metabolism) | Insufficient (Black box) |
Scientific Rationale: Why CETSA is the Gold Standard for 3-MPC
The Mechanism of Stabilization
The Cellular Thermal Shift Assay (CETSA) relies on the principle of ligand-induced thermal stabilization . When 3-MPC (or its active metabolite) binds to its target protein (e.g., PanD, RpsA, or a Kinase), it increases the Gibbs free energy (
For Pyrazine-2-carboxamide derivatives, this shift is critical. If 3-MPC is a prodrug, it enters the cell, is converted by intracellular amidases to 3-methylpyrazine-2-carboxylic acid , which then binds the target.
-
SPR would test the parent amide against the target—likely showing no binding (False Negative).
-
CETSA allows the cell to process the amide, and then detects the thermal shift of the target caused by the active acid metabolite.
Pathway Visualization
The following diagram illustrates the differential validation capability of CETSA versus In Vitro methods for Pyrazine carboxamides.
Figure 1: Comparison of In Vitro vs. Cellular binding logic. CETSA captures the bio-activation of 3-Methylpyrazine-2-carboxamide, whereas purified assays may fail if the parent compound is a prodrug.
Experimental Protocol: CETSA for 3-Methylpyrazine-2-carboxamide
This protocol is designed for mammalian cells (e.g., HEK293) or Mycobacterial spheroplasts, depending on the target.
Phase 1: The Melt Curve (Determining )
Objective: Establish the aggregation temperature (
-
Cell Preparation: Harvest
cells. Wash with PBS.[1] Resuspend in TBS supplemented with protease inhibitors. -
Aliquot: Divide into 10 PCR tubes (50 µL each).
-
Thermal Gradient: Heat individual tubes for 3 minutes at a gradient from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C).
-
Cooling: Incubate at RT for 3 min.
-
Lysis: Add 0.4% NP-40 alternative; freeze-thaw (
liquid nitrogen). -
Separation: Centrifuge at 20,000
for 20 min at 4°C. The supernatant contains soluble (folded) protein. -
Detection: Analyze via Western Blot using antibodies against the specific target (e.g., PanD, FGFR).
-
Analysis: Plot signal intensity vs. Temperature. Identify the temperature where 50% of the protein is precipitated (
).
Phase 2: Isothermal Dose-Response (ITDR)
Objective: Validate specific engagement of 3-MPC at a fixed temperature.
-
Treatment: Treat live cells with 3-Methylpyrazine-2-carboxamide at varying concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM) for 1–2 hours .
-
Critical Step: Ensure incubation time is sufficient for metabolic conversion if a prodrug mechanism is suspected.
-
-
Heating: Heat all samples at a single fixed temperature.
-
Selection Rule: Choose a temperature equal to
(from Phase 1). This ensures the background (unbound) protein is mostly denatured, maximizing the signal-to-noise ratio for the stabilized fraction.
-
-
Lysis & Separation: Follow Phase 1 steps.
-
Quantification:
-
Result: If 3-MPC engages the target, you will see a dose-dependent increase in soluble protein bands at the challenge temperature.
-
Control: Use Pyrazinamide (if testing anti-TB) or a known Kinase Inhibitor as a positive control.
-
Data Interpretation & Troubleshooting
Expected Results Table
| Observation | Interpretation | Action |
| Shift in | Strong Direct Binding. The compound stabilizes the target. | Proceed to functional assays (IC50). |
| No Shift in | No Binding OR Drug Impermeability . | Check LC-MS for intracellular drug concentration. |
| Destabilization (Lower | Binding induced unfolding or Allosteric change . | Valid engagement, but potentially different mechanism.[2][3] |
| High Background at High T | Protein is heat resistant. | Increase max temp or use mild detergents. |
Critical Control: The Negative Analog
To prove specificity, perform ITDR using Pyrazine-2-carboxylic acid (the acid form) directly on cells. Since the acid form is often impermeable to cell membranes (unlike the amide), it should show lower potency in CETSA than the amide (3-MPC) if transport is the limiting factor. This validates that 3-MPC is entering and engaging intracellularly.
References
-
Martinez Molina, D., et al. (2013).[1] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1][4][5][6][7] Science, 341(6141), 84-87.
-
Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][4][5][6][7] Nature Protocols, 9(9), 2100-2122.
-
Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. (Context for Pyrazine carboxamide activation).
-
Almqvist, H., et al. (2016). "CETSA screening identifies known and novel thymidylate synthase inhibitors and confirms that dUMP is a thermal stabilizer." J Biomol Screen, 21(4), 430-439.
Sources
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. scispace.com [scispace.com]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
3-Methylpyrazine-2-carboxamide proper disposal procedures
Executive Summary & Operational Context
3-Methylpyrazine-2-carboxamide (CAS: 104893-52-9 ) is a pyrazine derivative often utilized as a pharmaceutical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs). Unlike common solvents, this compound possesses a stable pyrazine ring containing nitrogen, which requires specific thermal destruction methods to prevent environmental persistence or the formation of toxic byproducts (NOx) during degradation.
Core Directive: This guide supersedes generic waste protocols. It mandates High-Temperature Incineration as the primary disposal mechanism to ensure complete mineralization of the aromatic heterocycle.
Hazard Identification & Risk Assessment (The "Why")
Before handling waste, you must understand the specific risks that dictate the disposal method. While specific GHS data for this intermediate is often limited compared to commercial drugs, we apply the Precautionary Principle based on structural analogs (e.g., Pyrazinamide).
| Hazard Category | Risk Level | Operational Implication |
| Health Hazard | Irritant / Potential Toxin | Treat as a Skin/Eye Irritant (Cat. 2). Do not inhale dust.[1] |
| Reactivity | Stable / Combustible | Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides). |
| Environmental | Persistent Organic | Pyrazine rings are resistant to standard biological wastewater treatment. Do NOT drain dispose. |
Expert Insight: The nitrogen atoms in the pyrazine ring can generate nitrogen oxides (NOx) if incinerated at insufficient temperatures. Ensure your waste contractor utilizes rotary kiln incineration operating >1000°C.
Pre-Disposal Handling & Segregation
Proper segregation is the first line of defense against chemical accidents.
A. Chemical Compatibility
-
DO NOT MIX WITH: Strong oxidizing agents, strong acids, or peroxides.
-
ACCEPTABLE MIXTURES: Can be co-mingled with other non-halogenated organic solids or solvents (methanol, DMSO) only if the waste stream is destined for incineration.
B. Container Selection
-
Solid Waste: High-density polyethylene (HDPE) wide-mouth jars or double-lined fiber drums.
-
Liquid Waste: Amber glass or HDPE carboys.
-
Labeling: Must be labeled "Hazardous Waste - Organic Solid/Liquid" with the constituent name "3-Methylpyrazine-2-carboxamide" clearly written.
Disposal Procedures: Step-by-Step Protocols
Protocol A: Solid Waste (Powder, Crystals, Contaminated Debris)
-
Scope: Pure chemical, expired lots, weighing boats, contaminated gloves/wipes.
-
Collection: Place waste directly into a dedicated Yellow Bin (or site-specific organic solid waste container).
-
Sealing: Ensure the liner bag is twisted and taped, and the lid is screwed tight to prevent dust aerosolization.
-
Disposal Code: Assign the appropriate local code (e.g., RCRA Code if applicable, often "D001" if ignitable, or generic "Non-Regulated Organic Solid" depending on concentration).
-
Final Disposition: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for Incineration .
Protocol B: Liquid Waste (Mother Liquors, Rinsates)
-
Scope: Solutions in DMSO, Methanol, or Ethyl Acetate.
-
Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated.
-
Collection: Pour into the corresponding solvent waste carboy.
-
Note: 3-Methylpyrazine-2-carboxamide is generally soluble in organic solvents.
-
-
Precipitation Check: If the concentration is high, the solid may precipitate out in the waste container. Leave ample headspace (10%) to prevent over-pressurization.
-
Final Disposition: Fuel Blending or Incineration .
Visual Workflows (Decision Logic)
Figure 1: Waste Segregation Decision Tree
This logic ensures the waste ends up in the correct stream to prevent regulatory violations and safety incidents.
Caption: Decision logic for segregating 3-Methylpyrazine-2-carboxamide waste streams to ensure compatibility and compliance.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental release.
Figure 2: Spill Response Protocol
Caption: Immediate actions for solid or liquid spills of 3-Methylpyrazine-2-carboxamide in the laboratory.
Specific Spill Steps:
-
Dust Control: If solid powder is spilled, DO NOT sweep vigorously. Use a damp paper towel or an absorbent pad to capture dust without aerosolizing it.
-
Decontamination: Wash the surface with a mild detergent solution (soap and water). Do not use bleach (hypochlorite) immediately unless necessary, as it may react with high concentrations of amines/amides.
-
Disposal of Cleanup Materials: All pads, gloves, and scoops used must be disposed of as Hazardous Chemical Waste (see Protocol A).
References
-
PubChem. (n.d.). Pyrazinecarboxamide (Analog Reference).[2] National Library of Medicine. Retrieved from [Link]
-
ChemSRC. (2025). 3-methylpyrazine-2-carboxamide MSDS and Density.[3][4] Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






